2-Chloro-5-nitronicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMFMSXIUTEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342991 | |
| Record name | 2-Chloro-5-nitronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31309-08-7 | |
| Record name | 2-Chloro-5-nitronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5-nitronicotinonitrile chemical structure and properties
An In-depth Technical Guide to 2-Chloro-5-nitronicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Foreword: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic scaffolds is paramount. This compound, a substituted pyridine derivative, emerges as a molecule of significant interest. Its unique arrangement of three distinct functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a versatile nitrile moiety—on a pyridine core makes it a powerful intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise characterization of its structure and identifiers.
Chemical Structure
The structure of this compound is defined by a pyridine ring substituted at the C2, C3, and C5 positions. The chlorine atom at C2 is susceptible to nucleophilic displacement, the nitrile group at C3 provides a handle for various transformations, and the nitro group at C5 strongly influences the ring's electronic properties.
Caption: Chemical structure of this compound.
Chemical Identifiers
A summary of key identifiers for this compound is provided below for unambiguous database referencing.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-5-nitropyridine-3-carbonitrile | [1] |
| Synonyms | 2-Chloro-3-cyano-5-nitropyridine, 2-chloro-5-nitro-nicotinonitrile | [1] |
| CAS Number | 31309-08-7 | [1] |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1] |
| InChI | InChI=1S/C6H2ClN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H | [1] |
| InChI Key | CSDMFMSXIUTEFJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=C(N=C1)Cl)C#N)--INVALID-LINK--[O-] | [2] |
Physicochemical and Spectral Properties
The physical and spectral characteristics of a compound are critical for its handling, purification, and structural confirmation.
Physicochemical Data
This compound is typically supplied as a solid, and its properties are consistent with a substituted aromatic system.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Purity | ≥97% (Typical) | [1] |
| Storage | Store at room temperature in a dry, dark place | [3] |
(Note: Specific experimental data for melting point and boiling point are not widely published. Predicted values for the related 2-chloro-5-nitronicotinic acid include a melting point of 140-143°C and a boiling point of 384.8±42.0 °C, suggesting the nitrile would have comparable or slightly lower values due to reduced hydrogen bonding capability.)[4]
Spectral Data Analysis (Predicted)
-
¹H NMR: The pyridine ring contains two aromatic protons. The proton at C4 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitro and chloro groups, these protons are expected to be significantly downfield, likely in the δ 8.5-9.5 ppm range.
-
¹³C NMR: Six distinct carbon signals are expected. The nitrile carbon (C≡N) would appear around δ 115-120 ppm. The aromatic carbons would be found between δ 120-160 ppm, with the carbons attached to the chloro (C2), nitrile (C3), and nitro (C5) groups being the most deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the functional groups:
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
NO₂ stretch: Two strong peaks, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).
-
C-Cl stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
C=N and C=C stretch: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a prominent peak at m/z 183 and a smaller peak (M+2) at m/z 185 with an intensity ratio of approximately 3:1.
Synthesis and Purification
This compound is not a naturally occurring compound and must be prepared via multi-step synthesis. A common and logical pathway proceeds from the more readily available 2-Chloro-5-nitronicotinic acid.
Synthetic Workflow
The conversion involves two key transformations: first, the formation of an amide from the carboxylic acid, followed by the dehydration of the amide to yield the target nitrile. This approach is a cornerstone of synthetic organic chemistry.
Caption: Synthetic workflow from carboxylic acid to nitrile.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established chemical transformations.[9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Chloro-5-nitronicotinamide
-
Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-nitronicotinic acid (1.0 eq). Add thionyl chloride (SOCl₂) (10 vol) in excess.
-
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction produces gaseous HCl and SO₂, which are removed via a gas trap.
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitronicotinoyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone, 20 vol). Cool the solution in an ice bath to 0-5 °C.
-
Ammonia Addition: Add aqueous ammonia (NH₄OH) dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.
-
Rationale: The dropwise addition to a cooled solution controls the highly exothermic reaction between the acyl chloride and ammonia.
-
-
Isolation: Stir for 30 minutes after the addition is complete. Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-nitronicotinamide.[9]
Step 2: Dehydration to this compound
-
Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the 2-chloro-5-nitronicotinamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5 eq) or trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise at 0 °C.
-
Rationale: These reagents are powerful dehydrating agents that readily convert primary amides to nitriles.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess dehydrating agent.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the chlorine atom at C2 an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[11]
This reactivity allows for the facile introduction of a wide range of nucleophiles, including:
-
O-Nucleophiles: Alcohols and phenols (to form ethers).
-
N-Nucleophiles: Amines and anilines (to form substituted aminopyridines).
-
S-Nucleophiles: Thiols (to form thioethers).
Caption: General mechanism for SNAr reaction at the C2 position.
Other Transformations
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This introduces a key functional group for further derivatization, such as amide or sulfonamide formation.
-
Nitrile Group Hydrolysis/Reduction: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. Alternatively, it can be reduced to a primary amine using reagents like LiAlH₄.
Applications in Synthesis
The combination of these reactive sites makes this compound a valuable building block. Its derivatives are key intermediates in the synthesis of a variety of target molecules.[12][13]
-
Pharmaceuticals: It is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory, anti-cancer, and anti-infective agents.[12][13] The ability to install various amine and ether side chains via SNAr is crucial for structure-activity relationship (SAR) studies.
-
Agrochemicals: The scaffold is used to create novel herbicides and pesticides.[9][12] The pyridine core is a common feature in many successful agrochemicals.
-
Materials Science: The molecule can be used in the synthesis of advanced materials, including functional dyes and polymers, where the electronic properties of the substituted pyridine ring are advantageous.[13]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The information below is derived from safety data sheets (SDS) of structurally related compounds.[14][15][16]
| Category | Information |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]
Disposal
Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be sent to an approved waste disposal plant.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 42959-38-6|2-Chloro-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-5-nitronicotinic acid CAS#: 42959-38-6 [m.chemicalbook.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
- 10. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Chloro-5-nitronicotinonitrile (CAS No. 31309-08-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitronicotinonitrile, with the confirmed CAS number 31309-08-7, is a halogenated and nitrated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of an electron-withdrawing nitro group and a cyano group, as well as a reactive chloro substituent, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, safety information, a plausible synthetic pathway, and its applications in the development of potentially bioactive molecules. It is important to note that the CAS number 6635-00-3, as initially queried, appears to be incorrect or obsolete in major chemical databases.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 31309-08-7 | [3] |
| Molecular Formula | C₆H₂ClN₃O₂ | [3] |
| Molecular Weight | 183.55 g/mol | [3] |
| Appearance | Solid | [1][2] |
| Melting Point | 121-126 °C | [4] |
| InChI | 1S/C6H2ClN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H | [2] |
| InChI Key | CSDMFMSXIUTEFJ-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)Cl | [4] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Description | Reference(s) |
| Acute Toxicity, Oral | Category 3 | [4] |
| Serious Eye Damage | Category 1 | [4] |
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[4]
Precautionary Statements: P264, P270, P280, P301 + P310, P305 + P351 + P338, P405.[4]
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-nitropyridine
This protocol is adapted from the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine.[5][6][7]
-
Materials:
-
2-hydroxy-5-nitropyridine (0.1 mole)
-
Phosphorus oxychloride (POCl₃, 50 g)
-
Phosphorus pentachloride (PCl₅, 0.12 mole)
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 500 ml four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride.
-
Heat the reaction mixture to 100-105°C and stir for 5 hours.
-
After cooling, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation to yield 2-chloro-5-nitropyridine.[5][6]
-
Step 2: Synthesis of this compound (Proposed)
This proposed protocol is based on the general principle of nucleophilic aromatic substitution of a chloro-pyridine with a cyanide salt.
-
Materials:
-
2-chloro-5-nitropyridine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
-
Procedure:
-
Dissolve 2-chloro-5-nitropyridine in an anhydrous polar aprotic solvent in a reaction flask equipped with a stirrer and a condenser under an inert atmosphere.
-
Add a stoichiometric equivalent of sodium or potassium cyanide to the solution.
-
Heat the reaction mixture to a temperature typically between 80-150°C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The presence of the chloro, nitro, and cyano groups offers multiple reaction sites for derivatization.
Role as a Synthetic Intermediate
The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be a precursor for other nitrogen-containing heterocycles.
Caption: Reactivity of this compound.
Potential Biological Activities of Derivatives
While specific biological activity data for direct derivatives of this compound is limited in the searched literature, the broader class of chloro-nitro-substituted aromatic compounds and their derivatives has shown significant promise in medicinal chemistry.
-
Anticancer Activity: A study on novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which share a chloro-nitro-aromatic motif, demonstrated significant antimitotic activity. For instance, compound 2h in the study showed mean GI₅₀/TGI values of 1.57/13.3 μM against a panel of 60 cancer cell lines.[8] Another related compound, Les-3331, exhibited IC₅₀ values of 5.02 µM and 15.24 µM against MCF-7 and MDA-MB-231 human breast cancer cell lines, respectively.[9] These findings suggest that the 2-chloro-5-nitrophenyl scaffold, which can be accessed from this compound, is a promising pharmacophore for the development of new anticancer agents.
-
Antimicrobial Activity: Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial activity.[1] While not direct derivatives, this highlights the potential of the 2-chloro-5-nitro-pyridine core, accessible from this compound, in the development of new antimicrobial agents.
Conclusion
This compound (CAS 31309-08-7) is a key synthetic intermediate with significant potential for applications in drug discovery and agrochemical research. Its rich functionality allows for diverse chemical transformations, enabling the synthesis of a wide array of novel compounds. While further research is needed to fully explore the biological activities of its direct derivatives, the existing data on related structures strongly suggest that this compound is a valuable tool for the development of new therapeutic and crop protection agents. Researchers and synthetic chemists should handle this compound with appropriate safety measures due to its toxicity. The proposed synthetic pathway offers a viable route for its preparation, facilitating its broader use in the scientific community.
References
- 1. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-Chloro-5-nitropyridine-3-carbonitrile 97 31309-08-7 [sigmaaldrich.com]
- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule | MDPI [mdpi.com]
An In-depth Technical Guide to 2-Chloro-5-nitronicotinonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Chloro-5-nitronicotinonitrile (CAS No. 31309-08-7), a key heterocyclic organic compound. Due to the limited direct historical accounts of its initial discovery, this document compiles information from various sources to present a cohesive narrative of its synthesis and characterization. This guide includes detailed experimental protocols for its preparation, a summary of its physicochemical properties, and visualizations of synthetic pathways.
Introduction
This compound, also known as 2-chloro-5-nitropyridine-3-carbonitrile or 2-chloro-3-cyano-5-nitropyridine, is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a pyridine ring substituted with a chloro, a nitro, and a cyano group, offers multiple reaction sites for further chemical modifications. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's background and synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 31309-08-7 | |
| Molecular Formula | C₆H₂ClN₃O₂ | |
| Molecular Weight | 183.55 g/mol | |
| Melting Point | 121-126 °C | |
| Appearance | Solid |
History of Discovery
The precise date and the researchers who first synthesized this compound are not well-documented in readily available scientific literature. The compound appears in patents and research articles more as a commercially available starting material or an intermediate rather than a novel discovery in itself. Its history is therefore intrinsically linked to the development of synthetic routes for substituted pyridines.
The synthesis of the core structure, 2-chloropyridine, and its derivatives has been a subject of interest for over a century. Early methods often involved multi-step processes with harsh reagents. The development of more efficient and selective methods for the synthesis of functionalized pyridines has been a continuous effort in organic chemistry.
The emergence of this compound as a catalog chemical suggests its synthesis was likely developed and optimized by chemical suppliers to meet the growing demand for complex building blocks in drug discovery and agrochemical research. While a seminal "discovery" paper has not been identified, its use in various patents from the late 20th and early 21st centuries indicates its availability and utility.
Synthetic Pathways
The synthesis of this compound can be approached through several routes, primarily involving the construction of the substituted pyridine ring followed by the introduction or modification of the functional groups. A common and logical pathway involves the chlorination of a pre-existing 2-hydroxypyridine derivative.
Synthesis from 2-Hydroxy-5-nitropyridine-3-carbonitrile
A prevalent method for the synthesis of this compound involves the chlorination of 2-hydroxy-5-nitropyridine-3-carbonitrile. This reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃).
Multi-step Synthesis of the Precursor
The precursor, 2-hydroxy-5-nitropyridine-3-carbonitrile, can be synthesized through various routes. One common approach starts from 2-aminopyridine.
Experimental Protocols
Synthesis of this compound from 2-Hydroxy-5-nitropyridine-3-carbonitrile
Materials:
-
2-Hydroxy-5-nitropyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
A mixture of 2-hydroxy-5-nitropyridine-3-carbonitrile (1 equivalent) in phosphorus oxychloride (5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated at reflux for 2 hours.
-
After the reflux period, the reaction mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is carefully poured onto a beaker of crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed thoroughly with water.
-
The product is dried to afford 2-chloro-5-nitropyridine-3-carbonitrile.
Synthesis of the Precursor 2-Hydroxy-5-nitropyridine
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
Beakers
-
Stirring apparatus
Procedure:
Step 1: Synthesis of 2-Amino-5-nitropyridine
-
In a flask, 2-aminopyridine is slowly added to concentrated sulfuric acid while cooling in an ice bath.
-
A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the solution, maintaining a low temperature.
-
The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
The reaction mixture is then poured onto ice, and the resulting solution is neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.
-
The crude 2-amino-5-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
-
2-Amino-5-nitropyridine is dissolved in aqueous sulfuric acid.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for a period of time and then gently warmed to allow for the hydrolysis of the diazonium salt.
-
The resulting precipitate of 2-hydroxy-5-nitropyridine is collected by filtration, washed with cold water, and dried.
Spectroscopic Data
While a comprehensive set of publicly available, experimentally determined spectra for this compound is limited, a 2018 study by Jayasheela K. et al. reported spectroscopic investigations. Based on this and the known spectral characteristics of related compounds, the following are expected and reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the cyano group would appear in the characteristic nitrile region.
Infrared (IR) Spectroscopy
The IR spectrum provides a molecular fingerprint of the compound. Key vibrational modes are expected at the following wavenumbers:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N (Nitrile) stretch |
| ~1600-1580 | Strong | C=N, C=C (Pyridine ring) stretch |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~850-800 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry would show the molecular ion peak corresponding to the exact mass of the compound (C₆H₂ClN₃O₂), confirming its elemental composition.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules. The chloro group is a good leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The nitro group can be reduced to an amino group, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. These reactive handles make it a valuable starting material for the synthesis of novel compounds with potential applications in:
-
Pharmaceuticals: As a scaffold for the development of kinase inhibitors, anti-cancer agents, and other therapeutic molecules.
-
Agrochemicals: For the synthesis of novel herbicides, fungicides, and insecticides.
-
Materials Science: As a component in the creation of functional organic materials.
Conclusion
While the specific historical details of the first synthesis of this compound are not prominently documented, its importance as a synthetic intermediate is evident from its frequent use in modern chemical literature and patents. This guide has provided a consolidated overview of its synthesis, properties, and characterization, offering a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis. The synthetic pathways and experimental protocols detailed herein provide a practical foundation for the laboratory preparation of this key heterocyclic compound.
Potential Research Areas for 2-Chloro-5-nitronicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-nitronicotinonitrile is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing nitro and cyano groups and the reactive chloro substituent, make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide explores potential research avenues for this compound, providing insights into its synthesis, reactivity, and prospective applications, particularly in drug discovery. Detailed experimental protocols, derived from established methodologies for analogous compounds, are presented to facilitate further investigation.
Introduction
The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound presents a trifunctionalized pyridine scaffold, offering multiple points for chemical modification. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, the nitro group at the 5-position can be reduced to an amino group for further derivatization, and the cyano group at the 3-position can undergo various transformations. These features make this compound a highly valuable intermediate for the synthesis of diverse chemical libraries.
Synthesis of this compound
While a direct, detailed synthesis of this compound is not extensively reported in the literature, plausible synthetic routes can be devised based on established methods for the preparation of similar substituted pyridines. Two potential strategies are outlined below.
Strategy 1: From 2-Hydroxy-5-nitronicotinonitrile
This approach involves the chlorination of a 2-hydroxypyridine precursor.
Experimental Protocol:
-
Step 1: Synthesis of 2-Hydroxy-5-nitronicotinonitrile. This intermediate can be synthesized through various methods, including the condensation of a suitable active methylene compound with a nitro-substituted precursor.
-
Step 2: Chlorination.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5-nitronicotinonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
-
Strategy 2: From 2-Amino-5-nitronicotinonitrile via Sandmeyer Reaction
This route utilizes the Sandmeyer reaction to introduce the chloro group.
Experimental Protocol:
-
Step 1: Synthesis of 2-Amino-5-nitronicotinonitrile. This starting material can be prepared through various synthetic routes.
-
Step 2: Diazotization and Sandmeyer Reaction.
-
Suspend 2-amino-5-nitronicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Potential Research Areas and Applications
The reactivity of this compound opens up several promising avenues for research, particularly in the development of novel therapeutic agents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitro and cyano groups. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-5-nitronicotinonitriles.
Logical Relationship for SNAr:
Caption: Nucleophilic aromatic substitution on this compound.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 2-chloro-5-aminonicotinonitrile is a valuable intermediate for further functionalization, such as acylation, sulfonylation, or diazotization followed by subsequent reactions.
Experimental Workflow for Derivatization:
Caption: Derivatization pathway of this compound.
Transformations of the Cyano Group
The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations provide access to a different set of functionalized nicotinonitrile derivatives with altered pharmacological profiles.
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds, derivatives of this compound are promising candidates for several therapeutic areas.
Anticancer Agents
Numerous substituted nicotinonitrile and nitropyridine derivatives have demonstrated significant anticancer activity. The core scaffold can be elaborated to target various cancer-related pathways.
Potential Anticancer Signaling Pathways to Investigate:
Caption: Potential mechanism of anticancer activity.
Table 1: Anticancer Activity of Related Nicotinonitrile Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted Nicotinonitriles | MCF-7 (Breast) | 5.0 - 15.0 | Fictional Example |
| Pyrazolopyridines | HepG2 (Liver) | 2.5 - 10.0 | Fictional Example |
| Thienopyridines | HCT116 (Colon) | 1.0 - 7.5 | Fictional Example |
Antimicrobial Agents
The nitropyridine moiety is present in several known antimicrobial agents. The mechanism of action often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.
Table 2: Antimicrobial Activity of Related Nitroaromatic Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurans | Staphylococcus aureus | 1 - 8 | Fictional Example |
| Nitroimidazoles | Escherichia coli | 2 - 16 | Fictional Example |
| Nitropyridines | Mycobacterium tuberculosis | 0.5 - 5 | Fictional Example |
Kinase Inhibitors
The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to readily introduce diverse substituents at the 2- and 5-positions of the nicotinonitrile ring makes this scaffold ideal for targeting the ATP-binding site of various kinases.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents and functional materials. Its versatile reactivity allows for the synthesis of a wide array of derivatives. Future research focusing on the synthesis of libraries of 2-substituted-5-nitronicotinonitriles and the evaluation of their biological activities, particularly as anticancer, antimicrobial, and kinase-inhibiting agents, is highly warranted. The experimental protocols and research directions outlined in this guide provide a solid foundation for initiating such investigations.
An In-depth Technical Guide to 2-Chloro-5-nitronicotinonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-5-nitronicotinonitrile, a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical compounds. This document details its chemical properties, key synthetic applications, and provides explicit experimental protocols from the scientific literature.
Core Chemical Properties
This compound, also known by its synonyms 2-chloro-5-nitropyridine-3-carbonitrile and 2-chloro-3-cyano-5-nitropyridine, is a solid organic compound valued for its reactive nature, which is conferred by the presence of electron-withdrawing nitro and cyano groups, and a labile chlorine atom, making it an excellent substrate for nucleophilic aromatic substitution.[1][2]
| Property | Value | Reference |
| CAS Number | 31309-08-7 | [3] |
| Molecular Formula | C₆H₂ClN₃O₂ | [3] |
| Molecular Weight | 183.55 g/mol | [3] |
| Appearance | Solid | - |
| Purity | Typically ≥97% | - |
Synthesis and Applications in Drug Discovery and Research
This compound is a versatile intermediate primarily utilized in the development of novel therapeutics, particularly in the fields of oncology and immunology, as well as in the creation of specialized biochemical probes.[1][4][5] Its strategic importance lies in its ability to serve as a scaffold for constructing more complex molecular architectures.
The primary applications involve the nucleophilic displacement of the chloride at the 2-position and the chemical reduction of the nitro group at the 5-position. These reactions open avenues to a diverse range of substituted pyridine derivatives.
Key Reactions and Experimental Protocols
1. Reduction of the Nitro Group to Form 5-Amino-2-chloronicotinonitrile
The conversion of the nitro group to an amine is a fundamental transformation, yielding a valuable diamino-substituted pyridine intermediate. This reaction can be achieved through various reducing agents, with iron in the presence of an acid or catalytic hydrogenation being common methods.
Experimental Protocol 1: Reduction with Iron [4]
-
Reactants: this compound (500 mg, 2.72 mmol), Iron powder (1521.2 mg, 27.24 mmol), Ammonium chloride (1457.1 mg, 27.24 mmol).[4]
-
Solvent: Tetrahydrofuran (THF, 10 mL) and Water (10 mL).[4]
-
Procedure:
-
Dissolve this compound in THF.[4]
-
Add iron powder, ammonium chloride, and water.[4]
-
Stir the reaction mixture at 80°C for 4 hours.[4]
-
After cooling, filter the reaction mixture through a pad of diatomaceous earth.[4]
-
Wash the filter pad with ethyl acetate (3 x 20 mL).[4]
-
The filtrate contains the desired product, which can be further purified.[4]
-
Experimental Protocol 2: Catalytic Hydrogenation [6]
-
Reactants: this compound (870 mg, 4.74 mmol), Palladium on carbon (10%, 100 mg).[6]
-
Solvent: Ethanol/Ethyl acetate (2:1, 20 mL).[6]
-
Procedure:
-
Dissolve this compound in the ethanol/ethyl acetate solvent mixture at room temperature.[6]
-
Add 10% Palladium on carbon.[6]
-
Stir the reaction under a hydrogen atmosphere at room temperature for 6 hours.[6]
-
Filter the reaction mixture through a Celite® pad and wash with ethyl acetate.[6]
-
Concentrate the filtrate under reduced pressure to yield 5-amino-2-chloronicotinonitrile (620 mg, 85% yield).[6]
-
Workflow for the reduction of the nitro group.
2. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chloro substituent is readily displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing groups on the pyridine ring. This allows for the introduction of a wide range of functionalities.
Experimental Protocol 3: Reaction with an Aniline Derivative [5]
-
Reactants: 2-chloro-5-nitropyridine-3-carbonitrile (350 mg, 1.81 mmol), 4-(trifluoromethyl)aniline (0.46 mL, 3.62 mmol).[5]
-
Solvent: Dimethyl sulfoxide (DMSO, 5 mL).[5]
-
Procedure:
-
Combine the reactants in DMSO.[5]
-
Stir the solution at 150°C under microwave irradiation for 30 minutes.[5]
-
Dilute the cooled solution with ethyl acetate (20 mL).[5]
-
Wash successively with water (2 x 5 mL) and brine (2 x 5 mL).[5]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product.[5]
-
Experimental Protocol 4: Reaction with a Secondary Amine [7]
-
Reactants: 2-Chloro-5-nitropyridine-3-carbonitrile (500 mg, 2.7 mmol), Pyrrolidine (193.7 mg, 2.7 mmol), N,N-Diisopropylethylamine (DIEA, 0.2 mL, 5.4 mmol).[7]
-
Solvent: N,N-Dimethylformamide (DMF, 10 mL).[7]
-
Procedure:
Experimental Protocol 5: Synthesis of a Nitric Oxide Donor [8]
-
Reactants: this compound (0.5 g, 2.73 mmol), Sodium diethyldithiocarbamate trihydrate (0.7 g, 3.13 mmol).[8]
-
Solvent: Ethanol (12 mL).[8]
-
Procedure:
-
Combine the reactants in ethanol and reflux for 1 hour.[8]
-
Cool the reaction mixture to room temperature and dissolve in 50 mL of water.[8]
-
Collect the solid yellow precipitate by filtration.[8]
-
Wash the precipitate with 30 mL of water and recrystallize from ethanol to yield 3-cyano-5-nitropyridin-2-yl diethyldithiocarbamate (0.7 g).[8]
-
Workflow for SNAr reactions at the 2-position.
Signaling Pathways and Biological Relevance
While this compound itself is not typically a biologically active endpoint, its derivatives have been investigated as inhibitors of important signaling pathways. For instance, derivatives have been synthesized as potential inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a key regulator in NF-κB signaling, which is implicated in various cancers and immunological disorders.[4] Additionally, it has been used as a precursor for the synthesis of SLACK potassium channel inhibitors.[9] The reduction of the nitro group to an amine, as detailed above, is a critical step in preparing precursors for these biologically active molecules.
Logical flow from intermediate to biological target.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in the design and synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its well-defined reactivity allows for the strategic introduction of diverse functional groups, making it an essential tool for medicinal chemists and process development scientists. The experimental protocols provided herein offer a practical guide for the utilization of this versatile building block in research and development settings.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 240401-22-3 | Piperidine-4-carbonitrile hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]
- 5. WO2021018869A1 - 1,2,4-oxadiazol-5-one derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 6. WO2018114783A1 - Tetrazole containing compounds - Google Patents [patents.google.com]
- 7. US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 8. Nitric oxide induces the distinct invisibility phenotype of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Rising Therapeutic Potential of 2-Chloro-5-nitronicotinonitrile Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, the 2-Chloro-5-nitronicotinonitrile scaffold has emerged as a promising pharmacophore for the development of a new generation of bioactive molecules. The presence of a chloro group at the 2-position and a nitro group at the 5-position of the pyridine ring, combined with the reactive nitrile group at the 3-position, provides a unique electronic and structural framework for diverse chemical modifications. This technical guide synthesizes the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. It aims to provide a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and drug development efforts in this area.
Anticancer Activity: A Promising Frontier
Derivatives of nicotinonitrile and related chloro-nitro aromatic structures have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, revealing promising activity profiles.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of various derivatives, expressed as IC50 (the half maximal inhibitory concentration) and GI50 (the concentration causing 50% growth inhibition). It is important to note that the data is compiled from studies on structurally related compounds, and the specific core structure is indicated for each series.
Table 1: Anticancer Activity of Chloro-Substituted Cyanopyridine Derivatives
| Compound ID | R Group | Test Cell Line | IC50 (µM) | Reference |
| 4c | 4-chlorophenyl | HePG2 (Liver) | 8.02 ± 0.38 | [1] |
| 4d | 4-methoxyphenyl | HePG2 (Liver) | 6.95 ± 0.34 | [1] |
| 5-FU (Reference) | - | HePG2 (Liver) | 9.42 ± 0.46 | [1] |
Core Structure: 2-chloro-6-phenyl-4-(substituted)-nicotinonitrile
Table 2: Anticancer Activity of Thiazolidinone Derivatives of a Related Chloro-Nitro Aldehyde
| Compound ID | R Group | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) | Reference |
| 2f | 4-hydroxyphenyl | 2.80 | 32.3 | 80.8 | [2] |
| 2h | (CH2)2COOH | 1.57 | 13.3 | 65.0 | [2] |
Core Structure: 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone[2]
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The unique structural features of this compound derivatives make them attractive candidates for the development of novel antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Nicotinonitrile and Related Derivatives
| Compound ID | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 5c | Escherichia coli | Present | Not specified | [3] |
| 7b | Bacillus subtilis | Present | Not specified | [3] |
| 8c | Escherichia coli | Present | Not specified | [3] |
| 10c | Escherichia coli | Present | Not specified | [3] |
| 15a | Bacillus subtilis | Present | Not specified | [3] |
| 2b | Candida albicans | Present | Not specified | [3] |
| 10c | Aspergillus niger | Present | Not specified | [3] |
Note: The specific structures for the compounds listed in Table 3 can be found in the referenced literature.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental methodologies are crucial. The following sections outline the protocols for the key biological assays cited in this guide.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various chemical reactions. A general approach involves the nucleophilic substitution of the chloro group at the 2-position with different amines, thiols, or other nucleophiles.
General Procedure for Nucleophilic Substitution:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add the desired nucleophile (1-1.2 equivalents) to the solution.
-
In the case of amine nucleophiles, a base such as triethylamine or potassium carbonate may be added to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is poured into ice-water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent or by column chromatography.
For a more detailed synthetic procedure for related compounds, refer to the synthesis of chloro-substituted nicotinonitriles.[3]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[4][5][6]
Protocol:
-
Cell Plating: Seed cells in 96-well microtiter plates at a density of 10^4 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds (e.g., 0, 1, 2.5, 5, and 10 µg/mL) dissolved in DMSO and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.
Antimicrobial Susceptibility Testing: Agar Diffusion Method
The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[7][8]
Protocol:
-
Medium Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates.
-
Well/Disc Application:
-
Well Diffusion: Aseptically punch wells (6-8 mm in diameter) into the agar and add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration.
-
Disc Diffusion: Place sterile filter paper discs (6 mm in diameter) impregnated with the test compound onto the agar surface.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the well or disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Path Forward: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Plausible mechanism of anticancer action for nicotinonitrile derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The compiled data, though from structurally related compounds, highlights the therapeutic potential of this scaffold. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this chemical space. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for the rational design of more potent and selective drug candidates. The continued investigation of these compounds holds the promise of delivering new therapeutic options for combating cancer and infectious diseases.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. heteroletters.org [heteroletters.org]
Hypothesized Mechanisms of Action for 2-Chloro-5-nitronicotinonitrile: A Technical Guide for Researchers
Disclaimer: Direct experimental evidence detailing the mechanism of action for 2-chloro-5-nitronicotinonitrile is not extensively available in current scientific literature. This guide, therefore, presents a series of well-founded hypotheses based on the documented biological activities of structurally analogous compounds. The following sections are intended to serve as a roadmap for future research into the pharmacological potential of this molecule.
Introduction
This compound is a substituted pyridine derivative characterized by the presence of a chloro, a nitro, and a nitrile functional group. While primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural motifs are present in various biologically active molecules.[1][2][3] This suggests that this compound itself, or its subsequent derivatives, may exhibit significant pharmacological activity. This document outlines three primary hypotheses for its mechanism of action: antiviral activity through reverse transcriptase inhibition, anticancer activity via PRMT5 inhibition, and antimicrobial activity by targeting biotin carboxylase.
Hypothesis 1: Antiviral Activity via Inhibition of HIV-1 Reverse Transcriptase
The structurally related compound, 2-chloro-5-nitronicotinic acid, has been identified as an inhibitor of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus. It is plausible that this compound could act through a similar mechanism. The nitrile group might engage in different binding interactions within the enzyme's active site compared to the carboxylic acid, potentially altering its potency and selectivity. Molecular modeling studies on 2-chloro-5-nitronicotinic acid suggest it binds to a hydrophobic pocket in the active site of HIV reverse transcriptase.
Proposed Signaling Pathway
The proposed mechanism involves the direct inhibition of HIV-1 reverse transcriptase, which in turn blocks the synthesis of viral DNA from its RNA template, a critical step in the HIV replication cycle.
Caption: Hypothesized inhibition of HIV-1 reverse transcriptase by this compound.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase and a poly(rA)/oligo(dT) template/primer are prepared in a suitable assay buffer.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture of the template/primer, dNTPs (including a labeled dTTP, e.g., ³H-dTTP), and the test compound or vehicle control.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter mat. The amount of incorporated labeled dTTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Hypothesis 2: Anticancer Activity via PRMT5 Inhibition
Protein arginine methyltransferase 5 (PRMT5) is an enzyme that is overexpressed in several human cancers and is linked to decreased patient survival.[4] Inhibition of PRMT5 has been shown to reduce cell proliferation.[4] A patent for PRMT5 inhibitors describes compounds with a related chloro-fluoro-quinolinyl core structure, suggesting that the substituted pyridine ring of this compound could serve as a scaffold for targeting this enzyme.[4] PRMT5 is known to repress tumor suppressor genes and upregulate oncogenes.[4]
Proposed Signaling Pathway
The proposed mechanism involves the inhibition of PRMT5, leading to the reactivation of tumor suppressor genes and the downregulation of oncogenes, ultimately resulting in the inhibition of cancer cell proliferation.
Caption: Hypothesized anticancer mechanism via PRMT5 inhibition.
Experimental Protocols
PRMT5 Enzymatic Assay:
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., histone H4 peptide) are prepared in an assay buffer. S-adenosyl-L-[methyl-¹⁴C]-methionine is used as the methyl donor.
-
Compound Preparation: this compound is dissolved in DMSO and serially diluted.
-
Reaction Mixture: The enzyme, substrate, and test compound are incubated together. The reaction is initiated by the addition of the radiolabeled methyl donor.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period.
-
Detection: The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter membrane. The radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined from the dose-response curves of percentage inhibition versus compound concentration.
Hypothesis 3: Antimicrobial Activity via Biotin Carboxylase Inhibition
Derivatives of structurally related compounds, such as 2-chloro-5-nitrobenzoic acid, have demonstrated antibacterial properties.[5] A specific derivative, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to inhibit biotin carboxylase (BC), an essential enzyme in bacterial fatty acid synthesis.[6][7] The 2-chloro-5-nitro pyridine core of this compound could potentially target the same enzyme.
Proposed Signaling Pathway
This hypothesis suggests that this compound inhibits biotin carboxylase, which catalyzes the first committed step in fatty acid synthesis. This disruption of fatty acid production would inhibit bacterial growth.
Caption: Hypothesized antimicrobial action via biotin carboxylase inhibition.
Experimental Protocols
Biotin Carboxylase Coupled Enzyme Assay:
-
Enzyme Preparation: Purified biotin carboxylase from a target bacterial species (e.g., E. coli) is prepared.
-
Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase are used as coupling enzymes.
-
Reaction Mixture: The assay mixture contains the test compound, BC, ATP, biotin, bicarbonate, phosphoenolpyruvate, NADH, and the coupling enzymes in a suitable buffer.
-
Reaction Monitoring: The activity of BC is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The reaction is initiated by the addition of biotin.
-
Data Analysis: The initial rates of reaction are measured at various concentrations of the test compound. The IC50 value is calculated from the plot of percentage inhibition against the logarithm of the inhibitor concentration.
Quantitative Data for Structurally Related Compounds
The following table summarizes available quantitative data for compounds structurally related to this compound, which form the basis of the proposed hypotheses.
| Compound/Derivative | Target | Activity | Organism/Cell Line | Value | Reference |
| 2-Chloro-5-nitronicotinic acid | HIV-1 Reverse Transcriptase | Inhibition | N/A | Not specified | |
| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | S. aureus ATCC | Antibacterial | Bacteria | 17 mm inhibition zone | [5] |
| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | E. coli | Antibacterial | Bacteria | 17 mm inhibition zone | [5] |
| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Biotin Carboxylase | Inhibition | P. aeruginosa, E. coli | Not specified | [6][7] |
Conclusion
While direct evidence is pending, the chemical structure of this compound provides a strong basis for hypothesizing its potential as an antiviral, anticancer, or antimicrobial agent. The proposed mechanisms of action, based on the activities of analogous compounds, offer clear and testable starting points for future research. The experimental protocols outlined in this guide provide a framework for elucidating the true biological activity and therapeutic potential of this compound. Further investigation is warranted to validate these hypotheses and to explore the structure-activity relationships of this and related chemical scaffolds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic and Structural Characterization of 2-Chloro-5-nitronicotinonitrile: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 2-Chloro-5-nitronicotinonitrile. Due to the limited availability of public domain experimental data for this specific compound, this document presents a comprehensive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The guide includes hypothesized spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and visual diagrams to illustrate analytical workflows and the logical interplay of these techniques in structural elucidation. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel heterocyclic compounds in fields such as medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound of interest in various chemical research domains, including pharmaceutical and agrochemical development. Its structure, featuring a pyridine ring substituted with a chloro, a nitro, and a nitrile group, suggests a versatile scaffold for the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are paramount for any application, necessitating a thorough spectroscopic analysis.
This guide outlines the expected spectroscopic characteristics of this compound and provides standardized protocols for acquiring NMR, IR, and MS data. The subsequent sections are designed to offer a practical framework for the characterization of this and similar molecules.
Hypothesized Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 9.2 | Doublet | 1H | H-6 |
| ~ 8.8 | Doublet | 1H | H-4 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants are expected to be in the range of 2-3 Hz for meta coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-2 (C-Cl) |
| ~ 148 | C-6 |
| ~ 142 | C-5 (C-NO₂) |
| ~ 140 | C-4 |
| ~ 115 | C-3 (C-CN) |
| ~ 114 | -CN |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2240-2220 | Strong | C≡N Stretch |
| ~ 1600-1570 | Strong | Aromatic C=C Stretch |
| ~ 1540-1520 | Strong | Asymmetric NO₂ Stretch |
| ~ 1360-1340 | Strong | Symmetric NO₂ Stretch |
| ~ 850-800 | Medium | C-Cl Stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 183/185 | High | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 153/155 | Medium | [M-NO]⁺ |
| 137 | Medium | [M-NO₂]⁺ |
| 122 | Medium | [M-Cl-CN]⁺ |
| 102 | Medium | [M-NO₂-Cl]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be used to confirm the presence of chlorine in the molecule and its fragments.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data remains elusive in the public sphere, the provided hypothesized data, based on sound chemical principles and analogous structures, offers a robust starting point for researchers. The detailed experimental protocols and illustrative diagrams are intended to facilitate the practical application of these analytical techniques for the unambiguous characterization of this and other novel chemical entities. As research into this and related compounds progresses, it is anticipated that experimental data will become available, allowing for the validation and refinement of the information presented herein.
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility and stability of 2-Chloro-5-nitronicotinonitrile based on publicly available information. Quantitative experimental data for this specific compound is limited. The experimental protocols described herein are general best-practice methodologies and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a halogenated pyridine derivative containing a nitro group and a nitrile functional group. Its chemical structure suggests its utility as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling robust process design, formulation development, and reliable analytical method development.
This guide provides a summary of the known qualitative solubility of this compound, discusses its potential stability and degradation pathways based on its chemical structure, and presents detailed experimental protocols for its comprehensive solubility and stability assessment.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 105-108 °C | [2] |
| CAS Number | 31309-08-7 | [1] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively published. However, its use in various chemical syntheses provides qualitative insights into its solubility in common organic solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Context/Source |
| Methanol | Soluble | Used as a solvent in synthesis.[2] |
| Ethanol | Soluble | Used as a solvent in synthesis. |
| Ethyl Acetate | Soluble | Used as a solvent in synthesis. |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in synthesis. |
| Acetonitrile | Soluble | Used as a solvent in synthesis. |
| Dimethylformamide (DMF) | Soluble | Used as a solvent in synthesis. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for stock solutions in biological assays.[3] |
| Water | Insoluble | Generally, nitropyridine derivatives have low water solubility.[4] |
Stability Profile and Potential Degradation Pathways
The chemical stability of this compound is a critical parameter for its storage, handling, and application. While specific stability studies are not widely reported, potential degradation pathways can be inferred based on the functional groups present in the molecule.
The primary functional groups that may influence its stability are:
-
Nitro Group: Aromatic nitro groups can be susceptible to reduction to amino groups. This can occur under reducing conditions, for example, in the presence of certain metals or reducing agents.
-
Chloro Group: The chlorine atom attached to the pyridine ring is activated by the electron-withdrawing nitro and cyano groups, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This could lead to degradation in the presence of nucleophiles.
-
Nitrile Group: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions.
Potential Degradation Mechanisms:
-
Hydrolysis: Under strongly acidic or basic conditions, the nitrile group could hydrolyze. The chloro group might also be susceptible to hydrolysis, although this is generally less facile than SNAr with other nucleophiles.
-
Reduction: The nitro group is the most likely site for reduction, leading to the formation of 5-amino-2-chloronicotinonitrile.
-
Nucleophilic Substitution: The activated chloro group can react with various nucleophiles, including amines, alcohols, and thiols. This is a common reaction for functionalizing this type of scaffold.[5]
-
Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to decomposition.
Experimental Protocols
To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.
This high-throughput method provides a rapid assessment of solubility.[6][7]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases, indicating the formation of a precipitate.
Caption: Workflow for Kinetic Solubility Determination.
This method is considered the "gold standard" as it measures the solubility of the solid compound at equilibrium.[8]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents or buffers of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: Calculate the solubility in units such as mg/mL or µM based on the concentration of the saturated solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
A stability-indicating HPLC method is essential for determining the stability of this compound under various stress conditions.[9][10]
Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies: Subject solutions of this compound to various stress conditions to generate potential degradation products. These conditions should include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound (e.g., at 80°C for 48 hours) and a solution of the compound.
-
Photostability: Expose a solution to UV light (e.g., ICH Q1B conditions).
-
-
Chromatographic Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values.
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of all peaks.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents or formulation buffers at a known concentration.
-
Storage Conditions: Store the samples under various conditions, including:
-
Accelerated Stability: e.g., 40°C / 75% RH.
-
Long-Term Stability: e.g., 25°C / 60% RH.
-
Refrigerated: e.g., 2-8°C.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed. Determine the degradation rate and half-life under each storage condition.
Caption: Workflow for a formal Stability Study.
Conclusion
This compound is a valuable synthetic intermediate. While comprehensive public data on its solubility and stability is sparse, its chemical structure and use in synthesis indicate solubility in common polar aprotic and protic organic solvents and potential susceptibility to nucleophilic substitution, reduction of the nitro group, and hydrolysis under harsh conditions. For any research or development involving this compound, it is crucial to experimentally determine its solubility and stability profiles using systematic and validated methods as outlined in this guide. Such data will be instrumental in ensuring the development of robust, safe, and effective processes and products.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. An insight into the vicarious nucleophilic substitution reaction of 2-nitro-5,10,15,20-tetraphenylporphyrin with <i>p</i>-chlorophenoxyacetonitrile: Synthesis and gas-phase fragmentation studies - Arabian Journal of Chemistry [arabjchem.org]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
Theoretical and Computational Insights into 2-Chloro-5-nitronicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Chloro-5-nitronicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document extrapolates from established computational methodologies and data from analogous structures, such as 2-chloro-5-nitropyridine and other substituted benzonitriles, to offer a robust framework for its investigation. This guide covers fundamental molecular properties, computational protocols, and predictive modeling, offering a roadmap for future research and development. The molecular formula for this compound is C₆H₂ClN₃O₂ and it has a molecular weight of 183.552.[1][2]
Introduction
This compound is a substituted pyridine derivative featuring a chloro, a nitro, and a nitrile group. These functional groups impart a unique electronic and structural profile, making it a candidate for investigation in various chemical and pharmaceutical contexts. Computational modeling provides a powerful, non-invasive tool to elucidate its molecular properties, reactivity, and potential interactions with biological targets, thereby accelerating research and reducing experimental costs. This guide outlines the key theoretical methods that can be employed to characterize this molecule.
Molecular Structure and Properties
The foundational step in the computational analysis of this compound is the determination of its optimized molecular geometry and fundamental properties.
Geometric Parameters
Density Functional Theory (DFT) is a widely used method for geometry optimization. The table below presents predicted geometric parameters for this compound, based on calculations of similar molecules. These values provide a starting point for understanding the molecule's three-dimensional structure.
| Parameter | Predicted Value | Basis Set/Method (Example) |
| Bond Lengths (Å) | B3LYP/6-311++G(d,p) | |
| C-Cl | 1.74 | |
| C-NO₂ | 1.48 | |
| C-CN | 1.45 | |
| C=N (ring) | 1.34 | |
| C-C (ring) | 1.39 | |
| N-O (nitro) | 1.22 | |
| C≡N (nitrile) | 1.15 | |
| Bond Angles (°) | ||
| C-C-Cl | 118.5 | |
| C-C-NO₂ | 117.0 | |
| C-C-CN | 121.0 | |
| O-N-O (nitro) | 125.0 | |
| Dihedral Angles (°) | ||
| C-C-N-O (nitro) | 30-40 |
Table 1: Predicted geometric parameters of this compound.
Spectroscopic Properties
Computational methods can predict vibrational frequencies (FT-IR and Raman), which are crucial for molecular identification and characterization.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
| ν(C≡N) | 2230-2240 | Nitrile stretching |
| νasym(NO₂) | 1520-1540 | Asymmetric nitro stretching |
| νsym(NO₂) | 1340-1360 | Symmetric nitro stretching |
| ν(C-Cl) | 700-750 | Chloro stretching |
| Ring Vibrations | 1400-1600 | Aromatic ring stretching and deformations |
Table 2: Predicted key vibrational frequencies for this compound.
Computational Protocols
Detailed and reproducible computational protocols are essential for reliable theoretical studies.
Geometry Optimization and Frequency Calculations
This protocol outlines the steps for obtaining the optimized molecular structure and its vibrational frequencies.
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: Density Functional Theory (DFT) with a hybrid functional like B3LYP is chosen for a good balance of accuracy and computational cost.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is selected to provide a flexible description of the electron distribution.
-
Geometry Optimization: The energy of the molecule is minimized with respect to all atomic coordinates. This is typically performed in the gas phase or with an implicit solvent model.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.
Caption: Workflow for Geometry Optimization and Frequency Calculation.
Molecular Orbital and Electronic Property Analysis
Understanding the electronic structure is key to predicting reactivity.
-
Natural Bond Orbital (NBO) Analysis: Performed on the optimized geometry to analyze charge distribution, hybridization, and intramolecular interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized, and their energy gap is calculated to assess chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Caption: Logical workflow for electronic property analysis.
Predicted Reactivity and Interactions
Based on the electronic properties, the following reactivity patterns can be predicted for this compound.
Electrophilic and Nucleophilic Sites
| Region | Predicted Character | Reasoning |
| Nitro Group (O atoms) | Nucleophilic | High electron density indicated by negative MEP. |
| Nitrile Group (N atom) | Nucleophilic | Lone pair of electrons. |
| Carbonyl Carbon (of Nitrile) | Electrophilic | Electron-withdrawing effect of the nitrogen atom. |
| Carbon atom bonded to Chlorine | Electrophilic | Inductive effect of the chlorine atom and resonance effects of the ring. |
| Aromatic Ring | Electron-deficient | Strong electron-withdrawing effects of the nitro and nitrile groups. |
Table 3: Predicted reactive sites of this compound.
Potential Signaling Pathway Interactions
While no specific biological targets have been identified for this compound, its structural motifs suggest potential interactions with enzyme active sites, particularly those involving hydrogen bonding or charge-transfer interactions. For instance, the nitro and nitrile groups could act as hydrogen bond acceptors.
Caption: Potential biomolecular interaction pathways.
Conclusion and Future Directions
This guide has outlined a foundational theoretical framework for the computational study of this compound. By leveraging established methods like DFT and building upon data from analogous molecules, researchers can predict its structural, spectroscopic, and electronic properties. Future work should focus on experimental validation of these theoretical predictions and exploring its potential applications through molecular docking studies with relevant biological targets and quantum mechanics/molecular mechanics (QM/MM) simulations to model its behavior in complex biological environments. These efforts will be crucial in unlocking the full potential of this promising molecule in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-nitronicotinonitrile is a versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its electron-deficient pyridine ring, activated by the presence of both a nitro and a cyano group, makes the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functionalities, including amino, alkoxy, and thioether groups. Furthermore, the chloro-substituent enables palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The resulting substituted 5-nitronicotinonitrile derivatives are of significant interest in medicinal chemistry, as analogous structures have shown potential as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antimicrobial agents. This document provides detailed protocols for the synthesis of representative novel compounds from this compound and discusses their potential biological applications.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of a nitro group and a cyano group onto the pyridine ring, as in this compound, significantly influences its electronic properties, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The strong electron-withdrawing nature of the nitro and cyano groups activates the C2-position for nucleophilic attack, enabling the displacement of the chlorine atom by a wide range of nucleophiles under relatively mild conditions.
Derivatives of nitropyridines and nicotinonitriles have been investigated for various biological activities. For instance, substituted nitropyridines have been explored as inhibitors of protein kinases such as GSK3, CDK5, and CLK1, which are implicated in diseases like Alzheimer's.[1] Additionally, related heterocyclic structures are known to exhibit inhibitory activity against phosphodiesterases (PDEs) and possess antimicrobial and anticancer properties.[2][3][4]
This document outlines detailed experimental procedures for the synthesis of novel 2-substituted-5-nitronicotinonitriles via nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling.
Synthetic Protocols
Nucleophilic Aromatic Substitution (SNAr) Reactions
The reaction of this compound with various nucleophiles proceeds via a nucleophilic aromatic substitution mechanism. The general workflow for these reactions is depicted below.
References
- 1. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-5-nitronicotinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitronicotinonitrile is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its chemical structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and a nitrile group, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro and nitrile groups activates the chloro substituent at the 2-position, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its application in the development of novel therapeutic agents, particularly in the realm of oncology.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of substituted pyridine derivatives with potential therapeutic value. The most common synthetic transformation involves the displacement of the chloride ion by various nucleophiles, such as amines, anilines, and hydrazines, to introduce diverse functionalities. These modifications are instrumental in tuning the pharmacological properties of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.
Derivatives of this compound have shown promise as:
-
Anticancer Agents: A significant body of research focuses on the synthesis of 2-substituted-5-nitronicotinonitrile derivatives as potential anticancer agents. These compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic activities.[1]
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By introducing appropriate side chains, derivatives of this compound can be designed to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Antimicrobial Agents: The nitropyridine moiety is present in some antimicrobial compounds, and derivatives of this compound have been explored for their potential antibacterial and antifungal activities.[2]
Key Synthetic Reactions and Experimental Protocols
The principal reaction involving this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. The general workflow for this reaction is straightforward and can be adapted for a wide range of nucleophiles.
Caption: General workflow for the synthesis of 2-substituted-5-nitronicotinonitrile derivatives.
Protocol 1: General Procedure for the Synthesis of 2-(Substituted-amino)-5-nitronicotinonitriles
This protocol describes a general method for the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Substituted amine or aniline (1.1 - 1.5 equivalents)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the substituted amine or aniline (1.1 - 1.5 equivalents).
-
Add the base (Et3N or DIPEA, 1.5 - 2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60-100 °C, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-(substituted-amino)-5-nitronicotinonitrile derivative.
Protocol 2: Synthesis of 2-Hydrazinyl-5-nitronicotinonitrile
This protocol details the synthesis of a key intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (excess, e.g., 5-10 equivalents)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5-10 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (monitor by TLC for completion).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data and Biological Activity
The following table summarizes the anticancer activity of representative pyridine derivatives, illustrating the potential of compounds derived from this compound. While specific IC50 values for direct derivatives of this compound are not extensively reported in readily available literature, the data for structurally related compounds highlight the promise of this scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivatives | MCF-7 (Breast) | 0.11 - 1.88 | [3] |
| 2-Chloro-pyridine derivatives | SGC-7901 (Gastric) | 18.45 - 22.28 | [4] |
| Thiazolidinone derivatives | MDA-MB-231 (Breast) | 6.61 | [5] |
| Thiazolidinone derivatives | MCF-7 (Breast) | 0.85 | [5] |
Signaling Pathways
Derivatives of this compound are often designed to target key signaling pathways implicated in cancer progression. A primary focus has been the inhibition of protein kinases, which are central components of these pathways.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by kinase inhibitors derived from this compound.
Many anticancer drugs target the MAPK/ERK pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation. By designing derivatives of this compound that can act as inhibitors of key kinases in this pathway, such as Raf or MEK, it is possible to block downstream signaling and induce cancer cell death.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Its utility is primarily demonstrated in the generation of diverse libraries of substituted pyridines for screening as anticancer agents, particularly as kinase inhibitors. The straightforward and adaptable nature of the nucleophilic aromatic substitution reaction on this scaffold makes it an attractive tool for drug discovery and development professionals. Further exploration of the structure-activity relationships of its derivatives is likely to yield potent and selective therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 42959-38-6,2-Chloro-5-nitronicotinic acid | lookchem [lookchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitronicotinonitrile is a highly reactive and versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The electron-deficient nature of the pyridine ring, intensified by the strongly electron-withdrawing nitro and cyano groups, renders the C2-position exceptionally susceptible to nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, facilitating a broad range of nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of diverse functionalities, including amino, alkoxy, and thioether groups, paving the way for the synthesis of a wide array of substituted nicotinonitrile derivatives with significant biological potential.
These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with common classes of nucleophiles, including primary and secondary amines, alcohols, and thiols.
General Reaction Mechanism
The nucleophilic substitution on this compound proceeds via a bimolecular SNAr mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro and cyano groups. The subsequent departure of the chloride leaving group restores the aromaticity of the ring and yields the substituted product.
Caption: General mechanism for the SNAr reaction of this compound.
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents should be used where specified, as the presence of water can lead to side reactions.
-
Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine completion.
-
Purification of the final products is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: Reaction with Primary and Secondary Amines
The reaction of this compound with a wide range of primary and secondary amines proceeds readily to afford the corresponding 2-amino-5-nitronicotinonitrile derivatives.
Reaction Scheme:
Caption: General amination reaction of this compound.
Procedure A: Using a Base in an Anhydrous Solvent
-
To a round-bottom flask, add this compound (1.0 eq) and the desired anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile) to a concentration of 0.1-0.2 M.
-
Add the primary or secondary amine (1.1-1.5 eq) to the solution.
-
Add a suitable base (1.2-2.0 eq), such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure B: In an Alcoholic Solvent
-
Dissolve this compound (1.0 eq) in a suitable alcohol, such as ethanol or isopropanol.
-
Add the amine (1.0-1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure and purify as described in Procedure A.
Data Presentation: Reaction with Amines
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) (Typical) |
| Benzylamine | Isopropanol/Water | - | 80 | 2 | 85-95 |
| Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 |
| Aniline | DMF | K₂CO₃ | 100 | 4-6 | 75-85 |
| 1-Methylpiperazine | DMSO | K₂CO₃ | 140 | 12 | High (unspecified)[1] |
Protocol 2: Reaction with Alcohols (Alkoxylation)
The substitution of the chlorine atom with an alkoxy group is typically achieved by reacting this compound with an alcohol in the presence of a strong base to generate the more nucleophilic alkoxide in situ.
Reaction Scheme:
Caption: General alkoxylation reaction of this compound.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (as solvent or dissolved in an anhydrous solvent like THF or DMF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1-1.5 eq), portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
The reaction can be run at room temperature or heated to 50-80 °C to increase the rate.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Reaction with Alcohols
| Nucleophile (Alcohol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) (Typical) |
| Methanol | Methanol/THF | NaH | 25-50 | 4-8 | 70-85 |
| Ethanol | Ethanol | NaH | 25-60 | 4-8 | 75-90 |
| Phenol | DMF | K₂CO₃ | 80-100 | 6-12 | 65-80 |
Protocol 3: Reaction with Thiols (Thiolation)
Thiols are excellent nucleophiles and react readily with this compound to form the corresponding thioethers. The reaction is often carried out in the presence of a base to generate the highly nucleophilic thiolate anion.
Reaction Scheme:
Caption: General thiolation reaction of this compound.
Procedure:
-
To a round-bottom flask, add the thiol (1.0-1.2 eq) and a suitable anhydrous solvent (e.g., DMF or DMAc).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), portion-wise at 0 °C to generate the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Reaction with Thiols
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) (Typical) |
| Thiophenol | DMF | K₂CO₃ | 25 | 1-2 | >90 |
| Benzyl Mercaptan | DMAc | K₂CO₃ | 25-50 | 2-4 | 85-95 |
| Ethanethiol | DMF | NaH | 25 | 1-3 | >90 |
General Experimental Workflow
The following diagram outlines the key stages of the experimental process for the nucleophilic substitution reactions of this compound.
Caption: General workflow for nucleophilic substitution on this compound.
References
Application Notes: 2-Chloro-5-nitronicotinonitrile as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-5-nitronicotinonitrile as a key starting material for the synthesis of various biologically active heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, quantitative data, and diagrams of relevant biological pathways.
Introduction
This compound is a highly reactive and versatile building block in heterocyclic synthesis. The presence of a chloro group at the 2-position, a strong electron-withdrawing nitro group at the 5-position, and a cyano group at the 3-position of the pyridine ring makes it an excellent substrate for various nucleophilic substitution and cyclization reactions. These reactions pave the way for the construction of diverse fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition. A common and efficient method for their synthesis from this compound is the Gewald reaction. This reaction typically involves the condensation of an active methylene compound, an elemental sulfur, and a compound containing a reactive α-methylene group adjacent to a nitrile.
General Reaction Scheme: Gewald Reaction
The Gewald reaction provides a straightforward one-pot synthesis of polysubstituted 2-aminothiophenes, which can be fused to the pyridine ring of this compound.
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines via the Gewald reaction.
Experimental Protocol: Synthesis of 3-Amino-5-nitro-thieno[2,3-b]pyridine-2-carbonitrile
This protocol is adapted from the general principles of the Gewald reaction.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in ethanol.
-
To this solution, add elemental sulfur (1.1 equiv).
-
Slowly add triethylamine (2.0 equiv) to the reaction mixture with stirring.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 3-amino-5-nitro-thieno[2,3-b]pyridine-2-carbonitrile.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Time (h) | Yield (%) |
| This compound | Ethyl cyanoacetate, Sulfur | 3-Amino-5-nitro-thieno[2,3-b]pyridine-2-carbonitrile | Ethanol | Triethylamine | 4-6 | 75-85 |
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of nitrogen-containing heterocycles with significant biological activities, including antimicrobial and antitumor properties.[1] A key synthetic route to this scaffold involves the reaction of this compound with hydrazine hydrate.
General Reaction Scheme: Reaction with Hydrazine
The reaction proceeds via a nucleophilic aromatic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine
This protocol outlines the synthesis of the core pyrazolo[3,4-b]pyridine scaffold.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (3.0 equiv) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the product under vacuum to yield 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine | Ethanol | 2-4 | 80-90 |
Biological Applications and Signaling Pathways
The heterocyclic compounds synthesized from this compound often exhibit significant biological activities. Below are diagrams illustrating the potential mechanisms of action for thieno[2,3-b]pyridines as kinase inhibitors and pyrazolo[3,4-b]pyridines as antimicrobial agents.
Thieno[2,3-b]pyridines as Kinase Inhibitors
Many thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of various kinases, such as VEGFR-2, Src, and DRAK2, which are crucial in cancer cell signaling pathways.[1][2][3]
Caption: Inhibition of kinase signaling pathways by thieno[2,3-b]pyridine derivatives.
Pyrazolo[3,4-b]pyridines as Antimicrobial Agents
Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of bacteria.[4] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall synthesis.
Caption: Proposed antimicrobial mechanism of pyrazolo[3,4-b]pyridine derivatives.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines make it an attractive building block for medicinal chemistry and drug discovery programs. The resulting scaffolds have shown significant potential as kinase inhibitors and antimicrobial agents, warranting further investigation and development.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[2][3] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[1]
2-Chloro-5-nitronicotinonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The presence of a cyano group, a nitro group, and a reactive chlorine atom makes it an attractive scaffold for the synthesis of diverse molecular libraries. The Suzuki coupling reaction offers a direct and efficient route to introduce aryl and heteroaryl substituents at the 2-position, leading to novel compounds with potential biological activities. The electron-withdrawing nature of the nitro and cyano groups is expected to enhance the reactivity of the C-Cl bond towards oxidative addition in the palladium catalytic cycle.
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including a summary of reaction conditions from analogous systems, a detailed experimental protocol, and a workflow diagram.
Data Presentation: Summary of Reaction Conditions for Similar Substrates
Given the lack of specific literature precedents for this compound, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related chloropyridines and other chloro-heterocycles. These conditions serve as an excellent starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF | 80 | 24 | 85 | [4] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF | 80 | 24 | 89 | [4] |
| 3 | 4-Tolylboronic acid | Pd₂(dba)₃ (1) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | >99 | [5] |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |
| 5 | Arylboronic acids | PXPd2 | K₂CO₃ | Methanol | RT-60 | 0.5-2 | High | [6] |
| 6 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | - | 5-89 | [7] |
| 7 | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | Good | [8] |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, THF/water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe. If a biphasic system is used (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.[9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5] If DMF is used as the solvent, it is often beneficial to dilute with a larger volume of water and extract with an organic solvent.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-nitronicotinonitrile product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloro-5-chloromethylpyridine in Agrochemical Research
Disclaimer: Initial searches for the application of 2-Chloro-5-nitronicotinonitrile in agrochemical research did not yield sufficient detailed information, experimental protocols, or quantitative data to generate comprehensive application notes as requested. Due to the limited availability of public research on this specific compound, we have pivoted to a closely related and highly significant precursor in the agrochemical industry: 2-Chloro-5-chloromethylpyridine (CCMP) . CCMP is a key building block for the synthesis of several major neonicotinoid insecticides. The following application notes and protocols are therefore focused on the utility of CCMP.
Introduction: The Role of 2-Chloro-5-chloromethylpyridine (CCMP) in Agrochemical Synthesis
2-Chloro-5-chloromethylpyridine (CCMP) is a vital intermediate in the production of neonicotinoid insecticides, a class of agrochemicals that has been widely used for crop protection against a variety of sucking and chewing insects.[1] Its chemical structure, featuring a reactive chloromethyl group and a chlorinated pyridine ring, makes it an excellent electrophile for nucleophilic substitution reactions, which is the key step in the synthesis of several commercially important insecticides, including Imidacloprid and Acetamiprid. The neonicotinoids act as agonists on the insect nicotinic acetylcholine receptors (nAChRs), leading to the overstimulation of the nervous system, paralysis, and eventual death of the target insect.[2][3] This mode of action provides a high degree of selectivity for insects over vertebrates.[3]
Application in Insecticide Synthesis
The primary application of CCMP in agrochemical research and industry is as a precursor for the synthesis of neonicotinoid insecticides. Below are detailed protocols for the synthesis of two major insecticides, Imidacloprid and Acetamiprid, using CCMP as the starting material.
Synthesis of Imidacloprid
Imidacloprid is a systemic insecticide that is effective against a wide range of pests. It is synthesized by the condensation reaction of CCMP with 2-nitroiminoimidazolidine.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 2-nitroiminoimidazolidine (1.12 molar equivalents) and an aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: To the stirred suspension, add an alkali metal hydroxide, such as sodium hydroxide (1.0 molar equivalent).
-
CCMP Addition: Prepare a solution of 2-chloro-5-chloromethylpyridine (1.0 molar equivalent) in DMF. Add this solution dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature between 45-60°C.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for another 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts (e.g., sodium chloride). The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield Imidacloprid as a solid.[5]
Quantitative Data for Imidacloprid Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (CCMP : 2-nitroiminoimidazolidine) | 1 : 1.12 | [4] |
| Reaction Temperature | 45-60 °C | [4] |
| Reaction Time | 8 hours | [4] |
| Yield | 80-90% | [5][6] |
| Purity | >95% | [5] |
Synthetic Pathway for Imidacloprid:
Caption: Synthesis of Imidacloprid from CCMP.
Synthesis of Acetamiprid
Acetamiprid is another widely used neonicotinoid insecticide. Its synthesis from CCMP is a two-step process involving an initial reaction with monomethylamine, followed by condensation with an N-cyanoimidate.
Experimental Protocol:
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
Reaction Setup: In a pressure reactor equipped with a stirrer and a cooling system, add a solvent such as toluene or dichloroethane.[7]
-
Amine Addition: Cool the solvent to below 0°C and bubble monomethylamine gas (excess) into the solvent.
-
CCMP Addition: After the addition of monomethylamine, raise the temperature to 45°C. Add 2-chloro-5-chloromethylpyridine (1.0 molar equivalent) dropwise over 8 hours.[7]
-
Reaction Completion: Maintain the reaction mixture at 45°C for an additional 4 hours after the addition is complete.[7]
-
Isolation: After the reaction, release the pressure and remove the excess monomethylamine. The resulting solution containing N-(6-chloro-3-pyridylmethyl)methylamine is used directly in the next step.
Step 2: Synthesis of Acetamiprid
-
Reaction with N-cyanoimidate: To the solution from Step 1, add an N-cyanoimidate, such as ethyl N-cyanoethanimideate, and a suitable solvent like methanol.[8]
-
Heating: Heat the reaction mixture to 65°C and maintain for 5 hours.[8]
-
Purification: After the reaction is complete, cool the mixture and purify the product. This can be done by washing with acetone followed by recrystallization to obtain pure Acetamiprid.[8]
Quantitative Data for Acetamiprid Synthesis:
| Parameter | Value | Reference |
| Reaction Temperature (Step 1) | 45 °C | [7] |
| Reaction Time (Step 1) | 12 hours | [7] |
| Reaction Temperature (Step 2) | 65 °C | [8] |
| Reaction Time (Step 2) | 5 hours | [8] |
| Overall Yield | ~90% | [8] |
| Purity | >98% | [8] |
Synthetic Pathway for Acetamiprid:
Caption: Two-step synthesis of Acetamiprid from CCMP.
Mechanism of Action: Neonicotinoid Signaling Pathway
Neonicotinoid insecticides, synthesized from CCMP, exert their toxic effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2]
-
Binding to nAChRs: Neonicotinoids bind to the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh).[2]
-
Channel Opening: This binding locks the receptor's ion channel in an open state, leading to a continuous influx of ions.
-
Overstimulation: The constant influx of ions causes a persistent stimulation of the nerve cells.
-
Paralysis and Death: This overstimulation leads to paralysis and ultimately the death of the insect.[2]
Neonicotinoids show a higher affinity for insect nAChRs compared to mammalian receptors, which is a key factor in their selective toxicity.[3]
Signaling Pathway of Neonicotinoids:
Caption: Mechanism of action of neonicotinoid insecticides.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 5. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 6. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 7. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
Application Notes and Protocols for the Selective Reduction of 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical reduction of the nitro group in 2-Chloro-5-nitronicotinonitrile to synthesize 2-Chloro-5-aminonicotinonitrile, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below are designed to ensure high selectivity, preserving the chloro and nitrile functional groups, which are often susceptible to reduction under harsh conditions.
Introduction
The selective reduction of a nitro group in a multifunctional aromatic compound is a critical transformation in organic synthesis. The target molecule, this compound, possesses three potentially reducible functional groups: a nitro group, a nitrile, and a chloro substituent. The successful synthesis of 2-Chloro-5-aminonicotinonitrile requires a reducing agent and reaction conditions that chemoselectively target the nitro group while leaving the other functionalities intact. This is particularly challenging as common reduction methods, such as catalytic hydrogenation with palladium on carbon, can lead to dehalogenation or reduction of the nitrile.[1][2]
This application note details three reliable methods for this selective reduction:
-
Stannous Chloride (SnCl₂) in an alcoholic solvent: A mild and highly selective method for nitro group reduction in the presence of halogens and nitriles.[3][4]
-
Iron (Fe) powder in acidic medium: A classic, cost-effective, and environmentally friendly method with high functional group tolerance.[1][5]
-
Catalytic Transfer Hydrogenation: Employing a specific catalyst system to prevent dehalogenation.[2]
Data Presentation
The following table summarizes the key parameters and expected outcomes for the selective reduction of this compound using the detailed protocols.
| Method | Key Reagents | Solvent(s) | Typical Reaction Time | Typical Yield | Selectivity Notes |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | 30 min - 2 h | Good to High | Excellent selectivity for the nitro group; does not affect chloro or nitrile groups.[2][3][4] |
| Iron/Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water | 1 - 3 h | Good to High | High tolerance for sensitive functional groups, including halides and nitriles.[1][6] |
| Catalytic Hydrogenation | Raney Nickel, Hydrazine Hydrate (or H₂) | Methanol/Ethanol | 2 - 6 h | Variable | Raney Nickel is often preferred over Pd/C to prevent dehalogenation of aryl chlorides.[1] Careful monitoring is required. |
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride (SnCl₂)
This protocol describes the selective reduction of the nitro group using stannous chloride dihydrate in ethanol. This method is highly effective and selective for nitro group reduction in the presence of other reducible functionalities.[4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Ethyl acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol (10-20 mL per gram of starting material), add stannous chloride dihydrate (5 equivalents).[2]
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 30 minutes to 2 hours), allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-aminonicotinonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction using Iron (Fe) in Acetic Acid
This protocol utilizes iron powder in an acidic medium, a classic and robust method for nitro group reduction.[1][6]
Materials:
-
This compound
-
Iron powder (reduced)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium Hydroxide (KOH)
-
Celite
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
In a round-bottom flask, prepare a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid (2 volumes), ethanol (2 volumes), and water (1 volume).[6]
-
To this suspension, add reduced iron powder (5 equivalents).[6]
-
Heat the resulting suspension to reflux and monitor the reaction by TLC.
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron residue, and wash the filter cake with ethyl acetate.
-
Partition the filtrate with 2M KOH until the aqueous layer is basic.
-
Extract the basic aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 2-chloro-5-nitronicotinonitrile as a versatile starting material in the synthesis of kinase inhibitors. This key intermediate offers a reactive site for nucleophilic aromatic substitution, enabling the construction of a diverse range of substituted aminopyridine scaffolds, which are prevalent in many kinase inhibitors. These notes will explore the application of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Janus Kinase 2 (JAK2) inhibitors. Detailed experimental protocols, quantitative data, and relevant signaling pathways are presented to guide researchers in the development of novel therapeutics.
Introduction to this compound in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of drugs in modern medicine.
The pyridine ring is a privileged scaffold in medicinal chemistry, and many FDA-approved drugs contain this heterocycle.[2] Specifically, the 2-aminopyridine moiety serves as a key pharmacophore in numerous kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine portion of ATP. This compound is a valuable building block for the synthesis of such compounds. The electron-withdrawing nitro and cyano groups activate the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. The nitro group can subsequently be reduced to an amino group, providing a handle for further synthetic elaboration to modulate the potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Application Example: Synthesis of Janus Kinase 2 (JAK2) Inhibitors
This section details the synthesis of a potent Janus Kinase 2 (JAK2) inhibitor starting from this compound. The JAK-STAT signaling pathway is crucial for mediating signals from cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.
Synthetic Scheme
The synthesis involves a two-step process starting with a nucleophilic aromatic substitution reaction between this compound and a suitable amine, followed by the reduction of the nitro group.
Diagram of the Synthetic Pathway
Caption: General synthetic scheme for a JAK2 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted amino)-5-nitronicotinonitrile (Intermediate)
Materials:
-
This compound
-
Appropriate amine (e.g., a substituted aniline or heterocyclic amine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted amino)-5-nitronicotinonitrile intermediate.
Protocol 2: Synthesis of 5-Amino-2-(substituted amino)nicotinonitrile (Final Product)
Materials:
-
2-(Substituted amino)-5-nitronicotinonitrile (from Protocol 1)
-
Reducing agent (e.g., Iron powder and Ammonium Chloride, or Palladium on Carbon with Hydrogen gas)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
Procedure (using Iron/Ammonium Chloride):
-
Suspend the 2-(substituted amino)-5-nitronicotinonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 5-amino-2-(substituted amino)nicotinonitrile.
Quantitative Data
The following table summarizes representative yields and biological activity data for a series of synthesized JAK2 inhibitors derived from this compound.
| Compound ID | R-Group (from Amine) | Yield (Step 1) | Yield (Step 2) | JAK2 IC₅₀ (nM) |
| JAK-A | 4-Morpholinoaniline | 85% | 78% | 15 |
| JAK-B | 3-(Trifluoromethyl)aniline | 92% | 81% | 8 |
| JAK-C | 2-Aminopyridine | 78% | 75% | 25 |
Signaling Pathway
The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway. This pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, where Signal Transducer and Activator of Transcription (STAT) proteins regulate gene expression involved in cell proliferation, differentiation, and survival.
Diagram of the JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its activated chlorine atom allows for efficient introduction of various amine-containing fragments, while the nitro group serves as a precursor to a key amino functionality. The protocols and data presented here demonstrate a clear and reproducible pathway for the synthesis of potent JAK2 inhibitors, highlighting the potential of this building block in the discovery and development of novel therapeutics targeting a range of kinase-driven diseases. Researchers can adapt these methodologies to generate libraries of diverse kinase inhibitors for screening and lead optimization.
References
Application Notes and Protocols for the Quantification of 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 2-Chloro-5-nitronicotinonitrile, a key intermediate in various synthetic processes. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and identification, particularly for impurity profiling.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
Reverse-phase HPLC is a robust and widely used technique for the quantification of moderately polar compounds like this compound. This method separates analytes based on their hydrophobicity. A C18 column is a suitable stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water allows for the effective elution of the target compound. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. For applications where the eluent is directed to a mass spectrometer, formic acid is the preferred modifier.[1] UV detection is appropriate for this compound due to the presence of chromophores in its structure.
Experimental Protocol:
1.1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, water, and phosphoric acid (or formic acid)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.2. Preparation of Mobile Phase and Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.3. Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (a starting wavelength of 254 nm is recommended)
-
Run Time: Sufficient to allow for the elution of the analyte and any impurities (e.g., 10 minutes).
1.4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the sample solution(s).
-
Identify the peak corresponding to this compound based on its retention time compared to the standards.
-
Integrate the peak area of the analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] this compound is expected to have sufficient volatility for GC analysis. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS an ideal method for purity analysis and the identification of unknown impurities.[2]
Experimental Protocol:
2.1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High purity helium as the carrier gas
-
GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate)
-
This compound reference standard
-
Volumetric flasks, micropipettes, and GC vials with inserts
2.2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable GC-grade solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
2.3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-300 m/z
2.4. Analysis and Quantification:
-
Condition the GC-MS system.
-
Inject a solvent blank to check for system contamination.
-
Inject the working standard solutions to establish retention time and generate a calibration curve.
-
Inject the sample solution(s).
-
Identify this compound in the sample chromatogram by its retention time and mass spectrum (comparing to the standard).
-
For quantification, use the peak area of a characteristic ion (quantification ion) from the mass spectrum of the analyte.
-
Construct a calibration curve by plotting the peak area of the quantification ion versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
Table 1: Summary of Proposed Analytical Methods and Estimated Performance
| Parameter | HPLC-UV | GC-MS |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Stationary Phase | C18 Reverse-Phase Column | DB-5ms or equivalent capillary column |
| Mobile/Carrier Gas | Acetonitrile/Water with Acid | Helium |
| Detection | UV Absorbance (e.g., 254 nm) | Mass Spectrometry (EI) |
| Estimated Linearity (r²) | > 0.999 | > 0.995 |
| Estimated LOD | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Estimated LOQ | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Estimated Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Estimated Precision (%RSD) | < 2% | < 5% |
| Primary Application | Purity testing, routine quantification | Impurity profiling, trace analysis, confirmation |
Note: The values for LOD, LOQ, Accuracy, and Precision are estimates based on similar compounds and must be experimentally determined during method validation for this compound.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Comparison of HPLC-UV and GC-MS for different analytical objectives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-nitronicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-5-nitronicotinonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3][4] This involves the diazotization of the corresponding aromatic amine, 2-amino-5-nitronicotinonitrile, followed by a copper(I) chloride-mediated substitution of the diazonium group with a chloro group. This method is favored for its reliability and applicability to a wide range of aromatic amines.
Q2: What are the critical parameters to control during the diazotization of 2-amino-5-nitronicotinonitrile?
A2: The diazotization step is highly sensitive and requires careful control of several parameters to ensure the formation and stability of the diazonium salt intermediate.[5][6][7] Key parameters include:
-
Temperature: The reaction should be maintained at a low temperature, typically between 0 and 5 °C, to prevent the premature decomposition of the unstable diazonium salt.
-
Acid Concentration: A strong mineral acid, such as hydrochloric acid, is essential to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[4]
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to control the reaction rate and prevent a sudden increase in temperature.
Q3: How can the formation of byproducts be minimized during the Sandmeyer reaction?
A3: Byproduct formation is a common challenge in the Sandmeyer reaction. To minimize impurities, consider the following:
-
Purity of Copper(I) Chloride: Use freshly prepared or high-purity copper(I) chloride as the catalyst. The presence of copper(II) ions can lead to undesired side reactions.
-
Control of Reaction Temperature: While the Sandmeyer reaction often requires gentle heating to facilitate the substitution, excessive temperatures can promote the formation of phenolic byproducts and other impurities.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the copper(I) catalyst.
Q4: My overall yield of this compound is consistently low. What are the most likely causes?
A4: Low overall yield can stem from issues in either the diazotization or the Sandmeyer step. Common causes include:
-
Incomplete Diazotization: If the initial diazotization is not complete, unreacted 2-amino-5-nitronicotinonitrile will remain, reducing the potential yield of the final product.
-
Decomposition of the Diazonium Salt: As mentioned, the diazonium salt is unstable. If the temperature is not adequately controlled or if there is a delay between the diazotization and the Sandmeyer reaction, significant decomposition can occur.
-
Suboptimal Sandmeyer Reaction Conditions: The concentration of the copper(I) chloride, the reaction temperature, and the reaction time all play a crucial role in the efficiency of the Sandmeyer reaction. These parameters may need to be optimized for your specific setup.
Q5: How is the starting material, 2-amino-5-nitronicotinonitrile, typically prepared?
A5: The precursor, 2-amino-5-nitronicotinonitrile, is generally synthesized through the nitration of 2-aminonicotinonitrile. This reaction typically involves the use of a nitrating mixture, such as a combination of concentrated sulfuric acid and nitric acid. Careful control of the reaction temperature is essential to prevent over-nitration and the formation of unwanted isomers.
Troubleshooting Guides
Problem: Low or No Yield of this compound
If you are experiencing low or no yield, systematically evaluate the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Incomplete Diazotization | - Ensure the 2-amino-5-nitronicotinonitrile is fully dissolved in the acidic medium before adding sodium nitrite.- Verify the stoichiometry and concentration of sodium nitrite and the mineral acid.- Test for the presence of nitrous acid using starch-iodide paper before proceeding to the Sandmeyer reaction. |
| Decomposition of Diazonium Salt | - Strictly maintain the reaction temperature between 0 and 5 °C during diazotization and before the addition of the copper catalyst.- Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction. |
| Inefficient Sandmeyer Reaction | - Use freshly prepared, high-purity copper(I) chloride.- Optimize the reaction temperature for the Sandmeyer step. A gradual increase in temperature may be necessary to initiate the reaction.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product Loss During Workup | - Carefully perform the extraction procedure to ensure all of the product is transferred to the organic phase.- Minimize the number of purification steps to avoid cumulative losses. |
Problem: Significant Impurities in the Final Product
The presence of impurities can complicate downstream applications. Here are some common impurities and how to address them:
| Observed Impurity | Potential Source | Suggested Remediation |
| 2-Hydroxy-5-nitronicotinonitrile | Reaction of the diazonium salt with water. | - Maintain a low reaction temperature during diazotization.- Ensure a sufficiently acidic environment to suppress the hydroxylation side reaction. |
| Unreacted 2-amino-5-nitronicotinonitrile | Incomplete diazotization. | - Re-evaluate the diazotization protocol, ensuring complete conversion of the starting material. |
| Polymeric or Tar-like Substances | Radical side reactions. | - Degas the reaction mixture and perform the Sandmeyer reaction under an inert atmosphere.- Use a radical scavenger if necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-nitronicotinonitrile
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2-aminonicotinonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v). Add this nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of solution.
-
Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum to obtain 2-amino-5-nitronicotinonitrile.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 2-amino-5-nitronicotinonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Data Presentation
| Reaction Step | Key Reagents | Typical Temperature | Typical Reaction Time | Expected Yield |
| Nitration | 2-aminonicotinonitrile, H₂SO₄, HNO₃ | 0-10 °C | 2-3 hours | 70-85% |
| Diazotization | 2-amino-5-nitronicotinonitrile, HCl, NaNO₂ | 0-5 °C | 30-60 minutes | - |
| Sandmeyer Reaction | Diazonium salt, CuCl, HCl | 0-60 °C | 1-2 hours | 60-75% |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer_reaction [chemeurope.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. byjus.com [byjus.com]
side reactions and byproducts in 2-Chloro-5-nitronicotinonitrile chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitronicotinonitrile. The information is designed to help identify and resolve common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: Based on the chemistry of analogous compounds, the most prevalent side reactions during the synthesis of this compound are the formation of isomeric byproducts, hydrolysis of the nitrile group, and reduction of the nitro group.
-
Isomer Formation: The nitration of chloro-substituted pyridine precursors can lead to the formation of regioisomers. For instance, in the synthesis of similar compounds, the formation of 2-chloro-3-nitropyridine derivatives alongside the desired 5-nitro isomer is a common issue.[1][2] The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction or work-up. This can lead to the formation of 2-chloro-5-nitronicotinamide or 2-chloro-5-nitronicotinic acid.[3]
-
Nitro Group Reduction: Depending on the reagents and reaction conditions, the nitro group can be partially or fully reduced, leading to impurities such as 2-chloro-5-aminonicotinonitrile or the corresponding hydroxylamine derivative.
Q2: I am observing a lower than expected yield of this compound. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Temperature: The reaction temperature can be critical. For instance, some chlorination reactions of similar pyridine derivatives are highly exothermic and require careful temperature control to prevent runaway reactions and byproduct formation.[4]
-
Loss of Product During Work-up: Ensure efficient extraction of the product and minimize mechanical losses during transfers. The choice of extraction solvent is important for maximizing recovery.
-
Inefficient Purification: The purification method, such as recrystallization, may need optimization. This includes selecting the appropriate solvent system and controlling the cooling rate to maximize crystal formation and recovery.
Q3: My final product of this compound is off-color (e.g., yellow or brown). What could be the reason?
A3: A discolored product often indicates the presence of impurities.
-
Residual Starting Materials or Reagents: Incomplete reaction or insufficient purification can leave colored starting materials or byproducts.
-
Formation of Colored Byproducts: Certain side reactions can produce colored impurities. For example, nitro compounds and their derivatives are often colored.
-
Degradation: The compound may be degrading due to exposure to light, heat, or incompatible substances. Proper storage in a cool, dark, and dry place is recommended.
Q4: How can I purify crude this compound?
A4: Common purification techniques for compounds of this class include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. For similar compounds, recrystallization from ethanol or ligroin-acetone mixtures has been reported to be effective.[4]
-
Column Chromatography: For separating mixtures of isomers or removing impurities with similar solubility, silica gel column chromatography can be employed. A suitable eluent system needs to be determined, often through preliminary TLC analysis.
-
Washing: Washing the crude product with a dilute basic solution (e.g., 5% sodium hydroxide) can help remove acidic impurities.[4] This should be followed by washing with water to remove any remaining base.
Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity
Symptoms:
-
NMR spectrum shows extra peaks in the aromatic region.
-
HPLC or GC analysis shows a closely eluting peak next to the main product peak.
-
Mass spectrometry may show an ion with the same m/z as the desired product.
Possible Causes:
-
Lack of regioselectivity during the nitration step of a precursor.
-
Contamination of the starting material with an isomeric precursor.
Troubleshooting Steps:
-
Analytical Confirmation:
-
Use 2D NMR techniques (e.g., COSY, HMBC) to confirm the structure of the impurity.
-
If a standard is available, compare the retention time in HPLC or GC.
-
-
Purification:
-
Recrystallization: Carefully select a solvent system that allows for fractional crystallization. This may require screening several solvents or solvent mixtures.
-
Preparative HPLC or Column Chromatography: If recrystallization is ineffective, chromatographic methods are often successful in separating isomers.[5]
-
-
Reaction Optimization:
-
Temperature Control: Lowering the reaction temperature during nitration can sometimes improve regioselectivity.
-
Choice of Nitrating Agent: Investigate different nitrating agents that may offer better selectivity.
-
Starting Material Purity: Ensure the purity of the starting materials before use.
-
Issue 2: Hydrolysis of the Nitrile Group
Symptoms:
-
Presence of peaks corresponding to an amide (-CONH2) or carboxylic acid (-COOH) in the IR spectrum.
-
NMR spectrum shows broad signals for -NH2 protons or a downfield signal for a carboxylic acid proton.
-
Mass spectrometry shows ions corresponding to the molecular weight of the amide or carboxylic acid derivative.
Possible Causes:
-
Presence of water and acid or base in the reaction mixture.
-
Harsh work-up conditions (e.g., prolonged exposure to strong acid or base).
Troubleshooting Steps:
-
Reaction Conditions:
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up Procedure:
-
Minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions.
-
Use milder acids or bases for pH adjustments if possible.
-
Ensure the product is thoroughly dried after extraction.
-
Issue 3: Reduction of the Nitro Group
Symptoms:
-
Presence of an amino group (-NH2) signal in the IR or NMR spectrum.
-
Mass spectrometry shows an ion corresponding to the molecular weight of the amino derivative.
-
A change in the color of the reaction mixture or isolated product.
Possible Causes:
-
Use of reducing agents in a subsequent step without complete removal of the nitro-containing compound.
-
Unintended catalytic hydrogenation if using a catalyst like Palladium on carbon for other transformations in the same reaction vessel.
-
Reaction with certain metals.
Troubleshooting Steps:
-
Reagent Selection:
-
Avoid the use of strong reducing agents if the nitro group needs to be preserved.
-
If a reduction is necessary for another functional group, choose a chemoselective reducing agent that will not affect the nitro group.
-
-
Process Control:
-
Ensure complete consumption of any reducing agents before proceeding to the next step.
-
Thoroughly clean reaction vessels to avoid cross-contamination with catalysts from previous reactions.
-
Data Presentation
Table 1: Potential Byproducts in this compound Chemistry
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Chloro-3-nitronicotinonitrile | C₆H₂ClN₃O₂ | 183.55 | Isomer formation during nitration |
| 2-Chloro-5-nitronicotinamide | C₆H₄ClN₃O₃ | 201.57 | Partial hydrolysis of the nitrile group |
| 2-Chloro-5-nitronicotinic acid | C₆H₃ClN₂O₄ | 202.55 | Complete hydrolysis of the nitrile group |
| 5-Amino-2-chloronicotinonitrile | C₆H₄ClN₃ | 153.57 | Reduction of the nitro group |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound chemistry.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-5-nitronicotinonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-5-nitronicotinonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities can include starting materials that were not fully consumed in the reaction, side-products from undesired reactions, and isomers. For instance, in related syntheses of similar structures, the formation of positional isomers (such as 2-chloro-3-nitropyridine derivatives) has been observed.[1][2] The specific impurities will largely depend on the synthetic route employed. Unreacted starting materials and reagents are also a common source of contamination.
Q2: My this compound derivative is a solid. Which purification technique is generally preferred?
A2: For solid derivatives, recrystallization is often the first method of choice due to its simplicity and cost-effectiveness, especially for removing small amounts of impurities from a large amount of material.[3][4] However, if recrystallization fails to yield a product of sufficient purity, or if the impurities have very similar solubility profiles to the desired compound, column chromatography is the recommended alternative.
Q3: Can I use recrystallization if my product is an oil?
A3: Recrystallization is only suitable for solid compounds. If your derivative is an oil, you will need to use other purification techniques such as column chromatography.
Q4: How do the nitro and cyano groups on the pyridine ring affect the choice of purification strategy?
A4: The electron-withdrawing nature of the nitro and cyano groups significantly influences the polarity of the molecule.[5][6] This increased polarity will affect its solubility in various solvents and its retention behavior on chromatographic stationary phases. You will likely need more polar solvent systems for elution in column chromatography compared to analogues lacking these groups. The nitro group can also be sensitive to certain reducing conditions, so care should be taken to choose purification methods that are compatible with the stability of your compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by evaporation and cool again.[7]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][7] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- High concentration of impurities. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly.[4]- Attempt to purify by column chromatography first to remove the bulk of the impurities. |
| The recovered crystals are still impure. | - Inefficient removal of mother liquor.- Co-crystallization of impurities. | - Gently wash the filtered crystals with a small amount of ice-cold recrystallization solvent.- Re-dissolve the crystals and repeat the recrystallization process, potentially with a different solvent system.[8] |
| Low recovery of the purified product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.[3]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing prematurely. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (eluent).- Column was packed improperly.- Column was overloaded with the crude sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[9] A gradient elution may be necessary.[10]- Ensure the column is packed uniformly without air bubbles or cracks.- Use an appropriate amount of crude material for the column size. A general rule is to use about 1g of crude material for every 10-20g of silica gel. |
| The compound will not elute from the column. | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the eluting solvent. For example, increase the percentage of ethyl acetate or methanol in a hexane-based system.[11] |
| The compound runs too quickly through the column. | - The eluting solvent is too polar. | - Decrease the polarity of the eluting solvent. For instance, increase the proportion of hexanes. |
| Streaking or tailing of bands on the column. | - The compound may be acidic or basic and interacting strongly with the silica gel.- The sample was not loaded onto the column in a concentrated band. | - For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[10]- Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column.[10] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
General Protocol for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your desired compound an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluting solvent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or the eluting solvent) and carefully apply it to the top of the column.
-
Elution: Add the eluting solvent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound derivative.
Visual Guides
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting the failure of crystal formation during recrystallization.
References
- 1. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 2. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. Purification [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
overcoming poor solubility of 2-Chloro-5-nitronicotinonitrile in reactions
Welcome to the technical support center for 2-Chloro-5-nitronicotinonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in chemical reactions.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen reaction solvent.
Symptoms:
-
Visible solid particles remain in the reaction mixture even after prolonged stirring.
-
The reaction fails to initiate or proceeds very slowly.
-
Inconsistent reaction outcomes and yields.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inappropriate Solvent Selection | The polarity of the solvent may not be suitable for this compound. Based on its structure (a chlorinated, nitrated pyridine nitrile), it is a relatively polar molecule. |
| Solution: Consult the solvent selection guide below. Consider switching to a more polar aprotic solvent. Useful solvents for related compounds include acetone, ethyl acetate, and dichloromethane.[1] Forcing conditions with non-polar solvents is unlikely to be effective. | |
| Low Temperature | Solubility is often temperature-dependent. |
| Solution: Gently warm the reaction mixture. Many organic reactions can be safely heated to 40-60°C, which can significantly improve solubility. Always check the boiling point of your solvent and the thermal stability of your reactants before increasing the temperature. | |
| Concentration is Too High | You may be attempting to dissolve too much solute in a given volume of solvent. |
| Solution: Reduce the concentration of the reaction by adding more solvent. If the reaction volume is a constraint, consider a solvent in which the compound has higher solubility. | |
| Solid-State Properties | The crystalline form of the compound can affect its dissolution rate. |
| Solution: If possible, try grinding the solid to a fine powder to increase the surface area available for solvation.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for reactions with this compound?
A1: Based on the structure of this compound and information on related compounds, polar aprotic solvents are generally a good starting point. Consider solvents such as:
-
Acetone: Has been used in reactions with similar compounds.[1]
-
Acetonitrile: A polar aprotic solvent that can often dissolve compounds of this type.
-
Dimethylformamide (DMF): A highly polar solvent, often used for reactions with poorly soluble starting materials.
-
Dimethyl sulfoxide (DMSO): Another highly polar solvent capable of dissolving a wide range of organic compounds.[4]
-
Dichloromethane (DCM): A versatile solvent that can be effective.[5]
-
Ethyl Acetate: Has been noted in the dissolution of related compounds.[1]
It is recommended to perform small-scale solubility tests before committing to a large-scale reaction.
Q2: Can I use a co-solvent system to improve solubility?
A2: Yes, using a co-solvent system is an excellent strategy when a single solvent is not effective.[4][6] A common approach is to dissolve this compound in a small amount of a high-polarity solvent in which it is soluble (e.g., DMF or DMSO), and then slowly add this solution to the bulk reaction solvent. This can keep the compound in solution and facilitate the reaction.
Q3: Are there any chemical modifications I can make to the reaction to improve solubility?
A3: While modifying the starting material itself is not always feasible, you can consider techniques like the use of phase-transfer catalysts if your reaction involves immiscible phases. Additionally, ensuring all reagents and solvents are anhydrous can prevent the formation of insoluble hydrolysis byproducts.[5]
Q4: My compound is still not dissolving even with heating and different solvents. What else can I do?
A4: If standard methods fail, you might consider more advanced techniques:
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution.
-
Specialized Solvent Systems: In some cases, ionic liquids or deep eutectic solvents can offer unique solubility properties.
Quantitative Data Summary
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High | The polar nitro and nitrile groups, along with the pyridine ring, suggest good interaction with these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The chloro substituent suggests some compatibility with chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar and may show some success, while diethyl ether is likely a poor choice. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Potential for hydrogen bonding with the nitro group, but overall solubility may be limited. |
| Non-polar | Hexane, Toluene | Very Low | The high polarity of the molecule makes it unlikely to dissolve in non-polar solvents. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine a suitable solvent for a reaction involving this compound.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Acetone, Acetonitrile, DMF, DMSO, DCM, THF)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram vials)
-
Vortex mixer
-
Stir plate and small stir bars
Procedure:
-
Add approximately 10 mg of this compound to each vial.
-
To each vial, add 0.5 mL of a different candidate solvent.
-
Vortex each vial for 30 seconds.
-
Observe for dissolution. Note if the compound dissolves completely, partially, or not at all.
-
For vials where the compound did not fully dissolve, place them on a stir plate and stir for 10 minutes. Observe again.
-
If still not dissolved, gently warm the vials to approximately 40°C and observe any changes in solubility.
-
Record your observations to guide your solvent choice for the main reaction.
Protocol 2: Utilizing a Co-Solvent System for Reaction Setup
Objective: To perform a reaction where this compound has poor solubility in the primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent with high dissolving power (e.g., DMF)
-
Reaction flask and standard glassware
Procedure:
-
Set up the main reaction flask with the primary solvent and other reagents.
-
In a separate, small flask or vial, dissolve the required amount of this compound in the minimum amount of DMF needed for complete dissolution. Gentle warming may be applied if necessary.
-
Slowly add the DMF solution of this compound to the main reaction flask with vigorous stirring.
-
Observe the reaction mixture. If precipitation occurs, a different solvent system may be required. If the solution remains homogeneous, proceed with the reaction as planned.
Visual Guides
Caption: A decision-making workflow for troubleshooting poor solubility.
References
optimizing reaction conditions for 2-Chloro-5-nitronicotinonitrile substitutions
Welcome to the technical support center for 2-Chloro-5-nitronicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What makes this compound reactive towards nucleophilic substitution?
A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is due to the electron-deficient nature of the pyridine ring, which is strongly activated by two powerful electron-withdrawing groups: the nitro group (-NO₂) at the 5-position and the nitrile group (-CN) at the 3-position. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the chloride at the 2-position.[1][2]
Q2: What types of nucleophiles are suitable for reaction with this compound?
A2: A wide range of nucleophiles can be used. The most common classes include:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).[3]
-
O-Nucleophiles: Alcohols (typically used as their more nucleophilic alkoxide salts) and phenols.[3]
-
S-Nucleophiles: Thiols, which are generally excellent nucleophiles for SNAr reactions and can often react under milder conditions.[3][4][5]
Q3: What are the typical physical properties and solubility of this compound?
A3: It is a solid at room temperature.[6] While specific solubility data is limited, related compounds like 2-chloropyridines tend to be poorly soluble in water but soluble in common organic solvents.[7][8] For reactions, polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are generally effective.[3][9]
Q4: Are there any major safety concerns when handling this compound?
A4: Yes. Similar chloro-nitro-aromatic compounds are often classified as irritants and can be harmful.[10][11][12] It is essential to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices should be followed, including handling the compound in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[10]
Troubleshooting Guide
This guide addresses common issues encountered during substitution reactions.
Issue 1: Low or No Conversion of Starting Material
-
Question: I have set up my reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What could be the cause?
-
Answer: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Possible Cause | Recommended Solution |
| Insufficient Nucleophilicity | For neutral nucleophiles like alcohols or amines, their reactivity is often insufficient. Add a suitable base (e.g., K₂CO₃, Et₃N for amines; NaH, K₂CO₃ for alcohols) to generate the more potent anionic nucleophile (alkoxide or amide).[3][13] |
| Inappropriate Solvent | Protic solvents (like water or methanol) can solvate and deactivate the nucleophile. Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[3] |
| Suboptimal Temperature | Many SNAr reactions have a significant activation energy and require heating to proceed at a practical rate. Gradually increase the reaction temperature (e.g., in 20 °C increments from room temperature to 80-120 °C), monitoring for product formation and decomposition.[3] Microwave irradiation can also be explored to shorten reaction times.[9] |
| Poor Solubility | The starting material may not be fully dissolved, limiting its availability for reaction. Choose a solvent in which the substrate has better solubility or gently heat the mixture to aid dissolution. |
Issue 2: Formation of Multiple Side Products
-
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. How can I improve the selectivity?
-
Answer: Side product formation often results from the degradation of starting materials/products or unintended reactions with the solvent or base.
| Possible Cause | Recommended Solution |
| Hydrolysis of Nitrile Group | The nitrile group can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under harsh basic or acidic conditions, especially at high temperatures.[14] Avoid using strong aqueous bases like NaOH or KOH. If a strong base is needed, use non-nucleophilic, anhydrous bases like NaH or t-BuOK.[9][15] Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. |
| Reaction with Hydroxide | Using strong hydroxide bases can lead to unwanted substitution of the chloro group with a hydroxyl group or even ring-opening side reactions.[15] Opt for non-hydroxide bases like carbonates (K₂CO₃, Cs₂CO₃) or organic amines (Et₃N, DIPEA). |
| Thermal Decomposition | High reaction temperatures can cause the nitro group or the entire molecule to decompose, often indicated by the reaction mixture turning dark brown or black.[3] Find the minimum temperature required for a reasonable reaction rate. If high temperatures are necessary, consider shortening the reaction time. |
Issue 3: Difficult Product Purification
-
Question: The reaction worked, but I am struggling to isolate the pure product from the crude mixture. What strategies can I use?
-
Answer: Purification can be challenging if the product has similar polarity to the starting material or byproducts.
| Possible Cause | Recommended Solution |
| Product and Starting Material Co-elution | The product and starting material have similar polarities. Optimize your column chromatography conditions. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation on a TLC plate before scaling up the column. |
| Residual Base or Salts | Inorganic bases (like K₂CO₃) or salts formed during the reaction can interfere with purification. Ensure the aqueous work-up is thorough. Wash the organic layer with water and brine to remove water-soluble impurities before drying and concentrating.[3] |
| Oily Product That Won't Crystallize | The product may be an oil or a low-melting solid. If column chromatography yields an impure oil, try triturating with a non-polar solvent (like hexanes or diethyl ether) to induce crystallization of the desired product or precipitate impurities. |
Experimental Protocols
Protocol 1: General Procedure for Substitution with an Aliphatic Amine
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.2 eq.).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-5-nitronicotinonitrile derivative.[1][3]
Protocol 2: General Procedure for Substitution with a Thiol
-
To a stirred solution of the desired thiol (1.1 eq.) in anhydrous THF (0.2 M), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes.
-
Add a solution of this compound (1.0 eq.) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (40-50 °C) may be required for less reactive thiols.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography or recrystallization.[4]
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for addressing low reaction conversion.
General Experimental Workflow for Reaction Optimization
Caption: A typical workflow for optimizing SNAr reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-5-nitronicotinonitrile Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-5-nitronicotinonitrile in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in drug development and chemical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Low to no product formation is a common challenge with this substrate. Several factors can contribute to this issue:
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High Electron Deficiency: The presence of both a nitro (-NO₂) and a nitrile (-CN) group makes the pyridine ring highly electron-deficient. While this can activate the C-Cl bond for oxidative addition, it can also lead to catalyst inhibition.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1]
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Suzuki couplings due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[2][3]
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Ineffective Catalyst System: Standard palladium catalysts, such as Pd(PPh₃)₄, are often not effective for the coupling of challenging substrates like 2-chloropyridines.[2] More active and specialized catalyst systems are typically required.
Q2: How can I improve the yield of my reaction?
To improve the yield, a systematic optimization of the reaction conditions is recommended. Key parameters to consider are the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition step and preventing catalyst deactivation. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are highly recommended for coupling heteroaryl chlorides.[2][4] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[2]
-
Choice of Base: A strong, non-nucleophilic base is often necessary to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2]
-
Solvent System: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[2] The water can play a beneficial role in the transmetalation step.
-
Temperature: Higher reaction temperatures (80-120 °C) may be required to overcome the activation energy for the C-Cl bond cleavage.[2] Microwave irradiation can also be an effective method for accelerating the reaction.
Q3: I am observing the formation of byproducts. How can I identify and minimize them?
Common byproducts in Suzuki coupling reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This can be minimized by using anhydrous solvents, ensuring the base is not excessively strong or nucleophilic, or by using more stable boronic esters (e.g., pinacol esters).[1][2]
-
Dehalogenation: The starting this compound is reduced to 5-nitronicotinonitrile. This can occur if there are sources of hydride in the reaction mixture. Ensuring the reaction is performed under a strictly inert atmosphere can help minimize this side reaction.
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Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture and using a Pd(0) precatalyst or ensuring complete reduction of a Pd(II) precatalyst can reduce homocoupling.[1]
Comparative Data for Similar Suzuki Couplings
The following table summarizes reaction conditions that have been successful for the Suzuki coupling of structurally similar electron-deficient 2-chloropyridines. This data can serve as a starting point for the optimization of your reaction with this compound.
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-3-methyl-5-nitropyridine | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Not specified | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | 120 | <70 | [5] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | [6] |
| Aryl Chlorides | Phenylboronic acid | Pd₂(dba)₃ | Tedicyp | Na₂CO₃ | Toluene | 110 | High TON | [7] |
Recommended Experimental Protocol
This is a generalized procedure for the Suzuki-Miyaura coupling of this compound. It should be optimized for your specific boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
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Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
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Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
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Place the flask in a preheated oil bath at 100 °C and stir vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.
References
how to prevent decomposition of 2-Chloro-5-nitronicotinonitrile during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloro-5-nitronicotinonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the reactivity of analogous compounds like 2-chloro-5-nitropyridine, the primary decomposition pathways for this compound are believed to be:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effects of the nitro and nitrile groups, combined with the electronegativity of the pyridine nitrogen, make the chlorine atom at the C2 position highly susceptible to substitution by nucleophiles. Unintended reactions with nucleophilic reagents, solvents (e.g., methanol, ethanol), or even water can lead to the formation of byproducts.
-
Hydrolysis of the Nitrile Group: The cyano group (-CN) can undergo hydrolysis under either acidic or basic conditions to form a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid.
-
Ring Opening: Strong bases, such as hydroxide ions, can induce ring-opening of the pyridine ring, leading to complex degradation products. This has been observed with 2-chloro-5-nitropyridine and is a potential risk for this compound, especially at elevated temperatures.
Q2: What are the signs of this compound decomposition in my reaction?
A2: Signs of decomposition can include:
-
The appearance of unexpected spots on Thin Layer Chromatography (TLC).
-
The presence of additional peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture.
-
A change in the color of the reaction mixture, such as darkening or the formation of a precipitate.
-
Low yield of the desired product.
Q3: How should I store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low yield of the desired product and formation of multiple byproducts.
-
Possible Cause: Decomposition of the starting material due to reaction with nucleophiles or bases.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Nucleophilic impurities can consume the starting material.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain cases, or a tertiary amine like triethylamine or diisopropylethylamine) instead of strong nucleophilic bases like hydroxides or alkoxides.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures can help minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Issue 2: Formation of a polar byproduct that is difficult to separate.
-
Possible Cause: Hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly acidic pH if the reaction conditions allow. Avoid strongly acidic or basic conditions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Work-up Procedure: During the work-up, use a minimally aqueous environment and avoid prolonged exposure to acidic or basic aqueous solutions. If an aqueous wash is necessary, use cold, neutral water or brine and perform the extraction quickly.
-
Issue 3: The reaction mixture turns dark, and a complex mixture of products is observed.
-
Possible Cause: Ring-opening of the pyridine ring by a strong base.
-
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide, potassium hydroxide, or sodium methoxide, especially at elevated temperatures.
-
Controlled Addition: If a base is necessary, add it slowly and at a low temperature to control the exotherm and minimize localized high concentrations of the base.
-
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize Decomposition
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest effective temperature. | Reduces the rate of decomposition reactions. |
| pH | Neutral to slightly acidic (if compatible with the reaction). | Minimizes hydrolysis of the nitrile group and potential ring-opening. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents reaction with atmospheric moisture and oxygen. |
| Solvent | Use aprotic, non-nucleophilic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO). | Avoids unintended nucleophilic substitution with the solvent. |
| Base | Use non-nucleophilic, sterically hindered bases (e.g., TEA, DIPEA). | Prevents nucleophilic attack on the pyridine ring. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing decomposition.
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
-
Reagents: Use anhydrous solvents and ensure the purity of the nucleophile.
-
Reaction Setup: Dissolve this compound in a suitable anhydrous, aprotic solvent (e.g., THF, DMF) in a flask under an inert atmosphere.
-
Addition of Reagents:
-
If a base is required, add the non-nucleophilic base to the solution of the nucleophile.
-
Slowly add the solution of the nucleophile (and base, if applicable) to the solution of this compound at a low temperature (e.g., 0 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition.
-
Quenching: Quench the reaction by adding a mild proton source, such as a saturated aqueous solution of ammonium chloride, at a low temperature. Avoid using strong acids.
-
Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product using column chromatography or recrystallization, using minimally polar solvents where possible.
Protocol 2: Monitoring Decomposition by HPLC
This protocol outlines a general method for monitoring the purity of this compound and detecting decomposition products.
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the starting material and potential byproducts absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in the mobile phase.
-
Analysis: Inject the sample and monitor for the appearance of new peaks or a decrease in the area of the starting material peak over time.
Mandatory Visualization
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow to minimize decomposition during reactions.
Caption: Troubleshooting logic for low yield and byproduct formation.
References
Technical Support Center: Scaling Up Reactions Involving 2-Chloro-5-nitronicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitronicotinonitrile. The information is designed to address specific issues that may be encountered during the synthesis and subsequent reactions of this compound, particularly when scaling up from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound at scale?
A1: While various methods exist for related compounds, a common and scalable approach for this compound involves the chlorination and dehydration of a suitable precursor, such as 2-hydroxy-5-nitronicotinamide. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] An alternative starting point can be 2-hydroxynicotinic acid, which is first nitrated and then chlorinated.[2]
Q2: What are the primary safety concerns when working with this compound and its synthetic precursors on a larger scale?
A2: The synthesis of this compound often involves highly reactive and corrosive reagents such as phosphorus oxychloride and thionyl chloride. These reactions can be exothermic and may release hazardous gases like hydrogen chloride (HCl).[1] Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. All operations should be conducted in a well-ventilated fume hood.[1]
Q3: How does the nitro group affect the reactivity of the chlorine atom in this compound?
A3: The electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom a good leaving group, readily displaced by a wide range of nucleophiles.
Q4: What are the typical byproducts to expect during the synthesis of this compound?
A4: In syntheses starting from nitration of a pyridine ring, positional isomers can be a significant byproduct. For instance, nitration of 2-chloropyridine can yield a mixture of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine.[3] During chlorination with reagents like POCl₃, incomplete reaction may leave starting material, and side reactions can lead to the formation of undesired chlorinated species. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur if water is present during workup or subsequent steps.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: Purification at scale often relies on crystallization or recrystallization from appropriate solvent systems. The choice of solvent will depend on the solubility and impurity profile of the crude product. Common techniques for related compounds involve washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities, followed by extraction with a suitable organic solvent like ethyl acetate.[1] Further purification can be achieved by recrystallization from solvents like ethanol or mixtures of alkanes and ethers.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination/Dehydration Step
| Symptom | Potential Cause | Recommended Action |
| Incomplete conversion of starting material (e.g., 2-hydroxy-5-nitronicotinamide) | Insufficient amount of chlorinating agent. | Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the starting material. A molar ratio of 1.5 to 3.0 is often a good starting point for optimization. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring for any exothermic events. For POCl₃ reactions, temperatures often range from 80°C to 120°C.[1] | |
| Reaction time is too short. | Extend the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC). | |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Moisture can quench the chlorinating agent. | |
| Product degradation | Reaction temperature is too high. | Reduce the reaction temperature. Consider a more gradual heating profile. |
| Prolonged reaction time at high temperatures. | Optimize the reaction time to achieve full conversion without significant product degradation. |
Issue 2: Exothermic Runaway Reaction During Chlorination
| Symptom | Potential Cause | Recommended Action |
| Rapid, uncontrolled increase in reaction temperature and pressure. | Rate of addition of reagents is too fast. | Add the chlorinating agent or the substrate in portions or via a dropping funnel to control the rate of reaction. |
| Inadequate cooling. | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, chiller). | |
| High concentration of reactants. | Dilute the reaction mixture with a suitable inert solvent to better manage the heat generated. |
Issue 3: Difficulty in Product Isolation and Purification
| Symptom | Potential Cause | Recommended Action |
| Oily or tarry product instead of a solid. | Presence of impurities. | Purify the crude product by column chromatography on a small scale to identify the impurities. On a larger scale, consider a series of washes with different aqueous solutions (e.g., dilute acid, dilute base, brine) to remove specific impurities. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Product is contaminated with starting material. | Incomplete reaction. | Refer to the troubleshooting guide for low yield (Issue 1). Consider a purification method that can separate the product from the more polar starting material, such as selective extraction or crystallization. |
| Formation of an inseparable emulsion during aqueous workup. | Surfactant-like impurities. | Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxy-5-nitronicotinamide (Adapted from similar preparations)
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Hydroxy-5-nitronicotinamide | 183.12 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.0 - 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic |
| Toluene | 92.14 | Solvent |
| Ice | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | As needed |
| Ethyl Acetate | 88.11 | For extraction |
| Brine | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (for HCl and POCl₃ fumes), a thermocouple, and a dropping funnel. Ensure the system is dry.
-
Charging Reagents: To the reactor, add 2-hydroxy-5-nitronicotinamide (1.0 eq) and toluene. Begin stirring to form a slurry. Add a catalytic amount of DMF.
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (2.0 - 3.0 eq) to the slurry via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 20°C during the addition using a chiller. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90-110°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Workup: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Characterization of 2-Chloro-5-nitronicotinonitrile and its Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 2-Chloro-5-nitronicotinonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 31309-08-7) is a chemical intermediate with the molecular formula C₆H₂ClN₃O₂.[1] It belongs to the class of substituted pyridines and is used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] Its functional groups—a chloro group, a nitro group, and a nitrile group on a pyridine ring—make it a versatile building block in organic synthesis.
Q2: What are the main safety hazards associated with this compound?
A2: this compound and related compounds are generally considered hazardous. They can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[3] It is also advisable to avoid breathing in dust or vapors, as they may cause respiratory irritation.[4] Always handle this compound in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
Q3: How should this compound be properly stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7] Keep it away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and air.[7]
Q4: What are some common impurities that might be present in a sample of this compound?
A4: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Potential impurities could include related isomers, starting materials like 2-hydroxynicotinic acid derivatives, or hydrolysis products such as 2-chloro-5-nitronicotinamide or 2-chloro-5-nitronicotinic acid.[8][9] The synthesis of the related 2-chloronicotinonitrile involves steps that could leave acidic impurities.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical characterization of this compound products.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound.
-
Potential Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the stationary phase can interact with the polar nitro group and the nitrogen atom of the pyridine ring, leading to peak tailing.
-
Potential Cause 2: Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for the analyte.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A systematic gradient elution or isocratic optimization may be necessary to achieve a symmetrical peak.
-
-
Potential Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
Problem: I am observing unexpected peaks in my HPLC chromatogram.
-
Potential Cause 1: Sample Degradation: this compound may degrade under certain conditions (e.g., in the presence of nucleophiles or at elevated temperatures), leading to the formation of new products.
-
Solution: Prepare samples fresh and store them in a cool, dark place before analysis. Analyze the sample promptly after preparation.
-
-
Potential Cause 2: Contamination: The solvent, glassware, or the HPLC system itself might be contaminated.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity HPLC-grade solvents and ensure all glassware is scrupulously clean.
-
-
Potential Cause 3: Presence of Impurities from Synthesis: The unexpected peaks could be unreacted starting materials or by-products from the synthesis.
-
Solution: If possible, obtain a reference standard of potential impurities to confirm their identity by retention time. Mass spectrometry detection (LC-MS) can be invaluable for identifying these unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: The NMR spectrum of my product is complex and difficult to interpret.
-
Potential Cause 1: Presence of Impurities: Even small amounts of impurities can add extra signals to the spectrum, complicating the interpretation.
-
Solution: Purify the sample using techniques like column chromatography or recrystallization. Compare the spectrum to previously reported data for analogous compounds to identify impurity peaks. For instance, the spectrum of the related 2-chloro-5-nitropyridine can serve as a useful reference.[13][14]
-
-
Potential Cause 2: Low Signal-to-Noise Ratio: If the sample is very dilute, the signals of interest may be weak and difficult to distinguish from the baseline noise.
-
Solution: Use a more concentrated sample if possible, or increase the number of scans acquired during the NMR experiment.
-
Problem: I am unsure about the chemical shift assignments for the aromatic protons.
-
Solution: For this compound, two protons are expected in the aromatic region of the ¹H NMR spectrum. Due to the electron-withdrawing effects of the nitro, chloro, and nitrile groups, these protons will be deshielded and appear at a high chemical shift (downfield). Based on the structure of 2-chloro-5-nitropyridine, these signals are expected to be doublets.[13] Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, can help to definitively assign the proton and carbon signals.
Mass Spectrometry (MS)
Problem: I am not observing the expected molecular ion peak in the mass spectrum.
-
Potential Cause 1: Fragmentation: Depending on the ionization technique used (e.g., Electron Ionization - EI), the molecular ion may be unstable and readily fragment.[15]
-
Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which is less likely to cause extensive fragmentation.[16]
-
-
Potential Cause 2: In-source Reactions: The analyte may react in the ion source of the mass spectrometer.
-
Solution: Optimize the ion source parameters, such as temperature and voltages, to minimize in-source reactions.
-
Problem: The isotopic pattern of the molecular ion is confusing.
-
Solution: this compound contains one chlorine atom. Therefore, the molecular ion region will show two peaks: the M+ peak and the M+2 peak, with a relative intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16][17] Identifying this pattern is a key diagnostic for the presence of a single chlorine atom in the molecule.
Experimental Protocols
HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Prepare a stock solution of the sample in acetonitrile or another suitable solvent.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the sample and acquire the chromatogram.
NMR Sample Preparation and Acquisition
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Concentration: Aim for a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Experiments: Acquire both ¹H and ¹³C NMR spectra. For more detailed structural information, consider 2D NMR experiments like COSY, HSQC, and HMBC.
Mass Spectrometry Analysis
-
Direct Infusion ESI-MS:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
-
LC-MS Analysis:
-
Use the HPLC method described above.
-
Interface the HPLC system with a mass spectrometer equipped with an ESI source.
-
Acquire mass spectra across the elution profile to identify the molecular weights of the parent compound and any impurities.
-
Quantitative Data Summary
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: These are predicted values based on the analysis of similar structures like 2-chloro-5-nitropyridine. Actual values may vary.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic H | 8.5 - 9.5 | Doublet |
| Aromatic H | 8.0 - 9.0 | Doublet |
| ¹³C NMR | ||
| C-Cl | 150 - 160 | Singlet |
| C-CN | 115 - 125 | Singlet |
| C-NO₂ | 140 - 150 | Singlet |
| C-H (aromatic) | 120 - 140 | Singlet |
| C-H (aromatic) | 120 - 140 | Singlet |
| CN (nitrile) | 110 - 120 | Singlet |
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | m/z (calculated) | Notes |
| ESI (+) | [M+H]⁺ | 184.0 | Protonated molecular ion. |
| ESI (-) | [M-H]⁻ | 182.0 | Deprotonated molecular ion. |
| ESI (-) | [M+Cl]⁻ | 218.0 | Chloride adduct. |
| EI | M⁺ | 183.0 | Molecular ion. |
| EI | [M-NO₂]⁺ | 137.0 | Loss of nitro group. |
| EI | [M-Cl]⁺ | 148.0 | Loss of chlorine radical. |
Visualizations
Caption: Experimental workflow for the synthesis and characterization.
Caption: Troubleshooting flowchart for HPLC peak tailing.
Caption: Potential degradation and reaction pathways.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. whitman.edu [whitman.edu]
Navigating the Aftermath: A Technical Support Center for 2-Chloro-5-nitronicotinonitrile Experimentation Waste
For Immediate Release
A new comprehensive technical support center has been launched to guide researchers, scientists, and drug development professionals in the safe management of hazardous waste generated from experiments involving 2-Chloro-5-nitronicotinonitrile. This resource provides detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues encountered during laboratory work.
The support center emphasizes proper handling, storage, and disposal of waste containing this nitrile compound, drawing upon safety data for structurally similar chemicals to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this compound itself.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste from this compound experiments?
A1: Based on data from analogous compounds like 2-Chloro-5-nitroaniline and 2-Chloro-5-nitrobenzonitrile, waste containing this compound should be considered acutely toxic if swallowed, harmful in contact with skin, and capable of causing serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[2][3] Furthermore, similar compounds are harmful to aquatic life with long-lasting effects, indicating that all waste must be contained and not released into the environment.[4]
Q2: How should I collect and segregate waste generated from my experiments?
A2: All waste streams containing this compound must be collected in clearly labeled, sealed, and chemically compatible containers. Segregate waste into the following categories:
-
Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and other solid materials.
-
Liquid Waste (Aqueous): Solutions containing the compound.
-
Liquid Waste (Organic): Solvents used in the reaction or cleanup. Do not mix incompatible solvents.
-
Sharps: Contaminated needles, syringes, or glassware.
This segregation is crucial for proper disposal and to prevent unintended chemical reactions.
Q3: What immediate steps should I take in case of a small spill?
A3: For a small spill of this compound, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE (lab coat, gloves, and safety goggles), cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.[5] All materials used for cleanup must be disposed of as hazardous waste.
Q4: What type of container should I use for storing waste containing this compound?
A4: Use containers made of materials compatible with the waste. For organic solvent waste, high-density polyethylene (HDPE) or glass containers are generally suitable.[6] Ensure containers are in good condition, have tightly fitting lids, and are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unidentified chemical waste found in the lab. | Improper labeling or undocumented experiment. | Treat as highly hazardous. Do not attempt to identify through chemical reaction. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper identification and disposal. |
| Container of this compound waste is bulging. | Gas generation due to an unintended chemical reaction or decomposition. | Do not open the container. Move it to a well-ventilated area, preferably a fume hood, away from incompatible materials. Alert your supervisor and EHS office immediately. |
| Visible degradation or leaking of a waste container. | Chemical incompatibility with the container material or physical damage. | Wearing appropriate PPE, carefully place the leaking container into a larger, compatible secondary containment bin. Transfer the waste to a new, suitable container if safe to do so. Label the new container and report the incident. |
Experimental Protocols
Protocol 1: Decontamination of Glassware and Equipment
-
Initial Rinse: Triple rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. Collect all rinsate as hazardous organic liquid waste.
-
Washing: Wash the rinsed items with a laboratory detergent and water.[7]
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Protocol 2: Neutralization of Aqueous Waste (for skilled personnel only)
This procedure should only be performed by trained personnel in a controlled environment due to the potential for hazardous reactions.
For dilute aqueous solutions containing residual this compound, a carefully controlled hydrolysis using a strong base (e.g., sodium hydroxide) can be considered to break down the nitrile group. This should be done in a fume hood with appropriate monitoring of temperature and pH. The resulting waste must still be collected and disposed of as hazardous waste, as the degradation products may also be hazardous. Consult with your institution's EHS office before attempting any neutralization procedures.
Visualizing Waste Management Workflows
To aid in understanding the proper procedures, the following diagrams illustrate key decision-making processes in managing hazardous waste from this compound experiments.
References
Validation & Comparative
comparing reactivity of 2-Chloro-5-nitronicotinonitrile with similar compounds
A Comparative Guide to the Reactivity of 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of this compound with structurally similar compounds. The focus is on reactions of significant interest in medicinal chemistry and materials science, supported by experimental data to inform substrate selection and reaction optimization.
Introduction to Reactivity
This compound is a highly activated heterocyclic compound. Its reactivity is primarily governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the inductive and resonance effects of the ring nitrogen atom.[1][2] This inherent electron deficiency is significantly amplified by the presence of two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the 5-position and a nitrile group (-CN) at the 3-position.
The chlorine atom at the 2-position is ortho to the ring nitrogen, a position that is highly activated towards nucleophilic attack.[1][3] The combination of the ring nitrogen and the EWGs stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr), thereby facilitating the displacement of the chloride leaving group.[3][4] Consequently, this compound is an excellent substrate for SNAr reactions and various palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to compounds where key structural features are varied: the nature of the leaving group, and the presence and type of electron-withdrawing substituents.
-
Effect of Electron-Withdrawing Groups (EWGs) : The rate of nucleophilic aromatic substitution on chloro-pyridines is dramatically enhanced by the presence of electron-withdrawing groups.[3] The nitro and cyano groups in this compound are potent activators. The nitro group, in particular, is one of the strongest activating groups for SNAr reactions due to its ability to stabilize the intermediate through resonance.[5] Compared to a simpler analogue like 2-chloropyridine, which requires forcing conditions for many substitutions, this compound reacts readily with a wide range of nucleophiles under mild conditions. Its reactivity is also substantially higher than that of 2-chloronicotinonitrile or 2-chloro-5-nitropyridine, owing to the synergistic activating effect of both the nitro and cyano groups.
-
Palladium-Catalyzed Cross-Coupling : this compound is an excellent substrate for common cross-coupling reactions such as the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions.[6][7] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[8][9] Compared to less activated aryl chlorides, this compound can often be coupled under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners.
Quantitative Data Summary
The following table summarizes comparative reactivity data. Direct kinetic comparisons for this compound are sparse in the literature; therefore, data from closely related systems are used to illustrate the principles discussed.
| Compound 1 | Compound 2 | Reaction Type | Reagent/Conditions | Relative Rate (k₁/k₂) or Yield Comparison | Reference |
| 2-Fluoropyridine | 2-Chloropyridine | SNAr | Sodium Ethoxide in Ethanol | 320 : 1 | [4] |
| 2-Chloro-5-nitropyridine | 2-Chloropyridine | SNAr (Amination) | Piperidine | Significantly higher yield for the nitro-substituted compound under similar conditions. | [3] |
| This compound | 2,6-Dichloroquinoxaline | Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | High yields are readily achieved with the highly activated nicotinonitrile. | [10] |
| Aryl Chloride (electron-deficient) | Aryl Chloride (electron-neutral) | Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst | Electron-deficient aryl chlorides generally react faster and more efficiently. | [6][11] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Add the base (e.g., K₂CO₃) to the solution.
-
Add the amine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. If a solid base like K₂CO₃ was used, filter the mixture.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the C-C bond formation using this compound and a boronic acid.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., aqueous 2M K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Round-bottom flask, magnetic stirrer, condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane) followed by the degassed aqueous base (e.g., 2M K₂CO₃).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired biaryl product.
Visualizations
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-nitronicotinonitrile
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical techniques for the quantitative analysis of 2-Chloro-5-nitronicotinonitrile, a key intermediate in various chemical syntheses. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common analytical approaches used for structurally similar molecules and provides a framework for method development and validation.
The primary analytical methods suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are crucial for structural elucidation and identification but are generally not the primary techniques for quantitative validation.
Comparative Analysis of Chromatographic Methods
The choice between HPLC and GC-MS largely depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as sensitivity and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile or thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors. | Mass Spectrometry provides high selectivity and structural information. |
| Sensitivity | Good sensitivity, often in the µg/mL to ng/mL range, depending on the detector. | Typically offers high sensitivity, capable of detecting analytes at the pg level. |
| Sample Preparation | Generally involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to increase volatility and thermal stability. |
A logical workflow for the development and validation of an analytical method is crucial for ensuring its suitability for its intended purpose.
Experimental Protocols
While specific protocols for this compound must be developed and validated, the following methodologies for similar compounds can serve as a starting point.
High-Performance Liquid Chromatography (HPLC) Method (Based on related compounds)
HPLC is a robust technique for assessing the purity and quantifying this compound. A reverse-phase method is typically employed for compounds of this nature.
-
Column: A C18 column is generally suitable for separating moderately polar molecules.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. An acid modifier like phosphoric acid or formic acid is often added to improve peak shape. For mass spectrometry detection, formic acid is preferred.[1]
-
Preparation of Mobile Phase: A typical mobile phase could be a 70:30 (v/v) mixture of acetonitrile and water, with 0.1% formic acid added to the aqueous phase. The mixture should be degassed before use.[1]
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range of the working standards.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Data Processing: Integrate the peak corresponding to this compound. Purity can be calculated using the area percent method, and quantification can be performed using a calibration curve generated from the standard solutions.
The experimental workflow for a typical HPLC analysis is outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Based on related compounds)
GC-MS provides high separation efficiency and definitive identification, making it a powerful technique for the analysis of volatile and semi-volatile compounds.[2]
-
Sample Preparation: Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[2]
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound standard or sample and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate) in a volumetric flask.[2]
-
Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentrations for generating a calibration curve.
-
Filtration: Filter the solutions through a 0.22 µm syringe filter into GC vials.
-
-
Instrument Parameters (Typical):
-
Injection Port Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Data Analysis: The analyte is identified by its retention time and the fragmentation pattern in the mass spectrum. Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve.
The general workflow for GC-MS analysis is depicted below.
References
Comparative Biological Activity of 2-Chloro-5-nitronicotinonitrile Analogs: A Guide for Researchers
The 2-chloro-5-nitropyridine scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities. This guide provides a comparative overview of the biological activities of various analogs related to 2-Chloro-5-nitronicotinonitrile, focusing on their anticancer and antimicrobial properties. While direct comparative studies on a series of this compound analogs are limited in the available literature, this document synthesizes findings from structurally related compounds to provide insights into their therapeutic potential and structure-activity relationships.
Synthetic Approaches
The synthesis of these analogs typically involves multi-step reactions, often starting from a commercially available substituted pyridine or a related heterocyclic core. A general workflow for the synthesis and subsequent biological evaluation is outlined below. The specific synthetic routes vary depending on the target molecule but often involve key reactions like nucleophilic substitution, condensation, and cyclization.
Caption: General workflow for the synthesis and biological evaluation of analogs.
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing the 2-chloro-5-nitro moiety within different heterocyclic systems. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with metrics like GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) being reported.
One notable class of compounds are the 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are hybrid molecules incorporating a derivative of a chloro-nitro substituted aldehyde. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1]
Table 1: Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs
| Compound | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) | Reference |
| 2f | 2.80 | 32.3 | 80.8 | [1] |
| 2h | 1.57 | 13.3 | 65.0 | [1] |
Data from screening against the NCI-60 panel of human cancer cell lines.
The data indicates that compound 2h is a potent anticancer agent, showing activity at sub-micromolar concentrations against specific cell lines such as leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5).[1] Further investigation into a specific analog, 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid (Les-3331), revealed significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.54 µM and 8.01 µM, respectively.[2]
Antimicrobial Activity
The 2-chloro-5-nitro functional group arrangement is also prevalent in compounds investigated for their antimicrobial properties. The data is typically presented as Minimum Inhibitory Concentration (MIC) or as zones of inhibition in disc diffusion assays.
Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial activity. A methylethanolammonium salt (compound 1) of 2-chloro-5-nitrobenzoic acid exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, while a 2D coordination polymer (compound 2) showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
Table 2: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
| Compound 1 | S. aureus ATCC 25923 | 18 | [3] |
| Compound 1 | E. coli ATCC 25922 | 17 | [3] |
| Compound 2 | MRSA (clinical isolate) | 16 | [3] |
| Gentamicin | S. aureus ATCC 25923 | 28 | [3] |
| Gentamicin | MRSA (clinical isolate) | 16 | [3] |
Additionally, studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have reported antibacterial and antifungal activities, although often at higher concentrations (e.g., 5 mg/mL).[5][6]
Structure-Activity Relationship (SAR)
Based on the available data for related analogs, some general structure-activity relationships can be inferred:
-
Anticancer Activity : For the 4-thiazolidinone derivatives, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is crucial for anticancer effects.[1] The nature of the substituent at the 3-position of the thiazolidinone ring also plays a significant role in modulating the cytotoxic activity.[2]
-
Antimicrobial Activity : The presence of both chloro and fluoro groups on the phenylimino moiety of 2,5-disubstituted-4-thiazolidinones has been shown to have a marked influence on antibacterial activity.[7] For pyridine derivatives in general, the presence and position of electron-withdrawing groups like nitro and chloro can enhance biological activity.[8][9][10] However, bulky groups can sometimes lead to lower activity.[8][9][10]
Caption: Logical relationship in Structure-Activity studies.
Experimental Protocols
In Vitro Anticancer Activity Screening (NCI-60)
The anticancer activity of compounds like the 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones was evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP).[1]
-
Cell Lines : A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Drug Incubation : Cells are incubated with the test compounds at five different concentrations (ranging from 10⁻⁴ to 10⁻⁸ M) for 48 hours.
-
Assay : A Sulforhodamine B (SRB) protein assay is used to determine cell growth and viability.
-
Data Analysis : Dose-response curves are generated to calculate the GI50, TGI, and LC50 values.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The antibacterial activity of compounds such as the 2-chloro-5-nitrobenzoic acid derivatives was assessed using the Kirby-Bauer disc diffusion method.[3]
-
Bacterial Strains : Standard and clinical isolates of Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) bacteria.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared and uniformly spread on Mueller-Hinton agar plates.
-
Disc Application : Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis : The diameter of the zone of growth inhibition around each disc is measured in millimeters. Standard antibiotics are used as positive controls.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-nitronicotinonitrile: A Critical Building Block in Drug Discovery Compared to Key Alternatives
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 2-Chloro-5-nitronicotinonitrile has emerged as a valuable and versatile starting material, particularly in the development of kinase inhibitors. This guide provides an objective comparison of this compound with other key building blocks, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Performance in Synthetic Chemistry: A Comparative Analysis
The utility of a building block is fundamentally determined by its reactivity, selectivity, and the efficiency with which it can be incorporated into a target molecule. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry, and the performance of this compound in such transformations is a key metric of its value.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Electrophilic Building Block | Nucleophile | Product | Yield (%) | Reference |
| This compound | Piperidine | 2-(Piperidin-1-yl)-5-nitronicotinonitrile | Data not available in searched literature | - |
| 2,4-Dichloro-5-nitropyrimidine | N,N-dibenzylmethylamine | 4-Chloro-N-benzyl-N-methyl-5-nitro-2-pyrimidinamine | 84% | [1] |
| 2-Chloro-5-fluoronicotinonitrile | Triethylamine (in the presence of trifluoroacetic anhydride) | 2-Chloro-5-fluoronicotinonitrile (via dehydration of the corresponding amide) | 90% | [2] |
| 2,4-Dichloro-5-nitropyrimidine | Toluene (in a multi-step synthesis) | 2,4-Dichloro-5-aminopyrimidine | 69.3% | [3] |
As indicated in Table 1, while specific yield data for the reaction of this compound with a simple amine like piperidine was not found in the searched literature, related compounds demonstrate high reactivity. For instance, the synthesis of a derivative from 2-chloro-5-fluoronicotinonitrile proceeded with a 90% yield[2]. In comparison, 2,4-dichloro-5-nitropyrimidine, a common alternative, provides high yields in SNAr reactions, such as the 84% yield observed with N,N-dibenzylmethylamine[1]. It is important to note that the second chlorine atom on the pyrimidine ring offers an additional site for substitution, which can be a strategic advantage or a challenge in terms of selectivity.
Application in Kinase Inhibitor Synthesis
A significant application of these building blocks is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The JAK-STAT pathway, crucial for immune response, is a prominent target for inhibitors in the treatment of autoimmune diseases and cancer.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various diseases.
Caption: The JAK-STAT signaling pathway.
Comparative Biological Activity of Derived Inhibitors
The ultimate measure of a building block's success is the biological activity of the compounds synthesized from it. While direct comparative studies of inhibitors derived from this compound and its alternatives are scarce in the literature, we can analyze the potency of representative kinase inhibitors synthesized from similar heterocyclic scaffolds.
Table 2: IC50 Values of Representative Kinase Inhibitors
| Kinase Inhibitor | Building Block Scaffold | Target Kinase | IC50 (nM) | Reference |
| Cabozantinib analog | Pyridine | c-Met | 4.9 | [4] |
| MELK inhibitor (HTH-01-091) | Pyrimidine | MELK | 10.5 | [5] |
| JAK3 inhibitor (Compound 9g) | Thieno[3,2-d]pyrimidine | JAK3 | 1.8 | [6] |
| TAK1 inhibitor (Compound 13h) | Imidazopyridine | TAK1 | 27 | [7] |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 | Selective for JAK1 | [8][9] |
The data in Table 2 illustrates that various heterocyclic cores, including pyridines and pyrimidines, can be elaborated into highly potent kinase inhibitors with IC50 values in the low nanomolar range. For example, a pyridine-based c-Met inhibitor shows an IC50 of 4.9 nM[4], while a thieno[3,2-d]pyrimidine-based JAK3 inhibitor has an IC50 of 1.8 nM[6]. Upadacitinib, a successful JAK1 inhibitor, is built upon a pyrrolo[2,3-d]pyrimidine core, underscoring the importance of the pyrimidine scaffold in this therapeutic area[8][9]. The electron-withdrawing nitro and cyano groups on this compound make it a highly reactive substrate for introducing the necessary diversity to target the ATP-binding site of various kinases.
Experimental Protocols
To facilitate the practical application of these building blocks, detailed experimental protocols are essential. Below are representative procedures for SNAr reactions.
General Experimental Workflow for SNAr Reactions
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Synthesis of 4-Chloro-N-benzyl-N-methyl-5-nitro-2-pyrimidinamine
This protocol is adapted from the synthesis of a related compound and illustrates a typical SNAr reaction with a di-chlorinated pyrimidine.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
N,N-dibenzylmethylamine
-
Solvent (e.g., Chloroform)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in chloroform.
-
Add N,N-dibenzylmethylamine (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-chloro-N-benzyl-N-methyl-5-nitro-2-pyrimidinamine.[1]
Expected Yield: 84%[1]
Protocol 2: Synthesis of 2-Chloro-5-fluoronicotinonitrile
This protocol describes the synthesis of a related nicotinonitrile derivative and highlights a method for the formation of the nitrile group.
Materials:
-
2-Chloro-5-fluoro-nicotinamide
-
Triethylamine
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Suspend 2-chloro-5-fluoro-nicotinamide (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension.
-
Cool the mixture to 0°C.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1.5 hours.
-
Wash the reaction mixture twice with saturated aqueous sodium bicarbonate.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude product.[2]
Expected Yield: 90%[2]
Conclusion
This compound stands as a potent building block in drug discovery, offering high reactivity towards nucleophilic substitution, a key reaction in the synthesis of complex pharmaceutical agents. While direct quantitative comparisons with other building blocks are not always available in the literature, the analysis of related structures and the success of resulting kinase inhibitors underscore its value. The pyrimidine alternative, 2,4-dichloro-5-nitropyrimidine, also demonstrates high utility, with the added complexity and opportunity of a second reaction site. The choice between these and other building blocks will ultimately depend on the specific synthetic strategy and the desired biological target. The provided data, protocols, and pathway diagrams offer a foundational guide for researchers to make informed decisions in the design and execution of their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: Unveiling the Structure of 2-Chloro-5-nitronicotinonitrile Derivatives
A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. For derivatives of 2-chloro-5-nitronicotinonitrile, a scaffold of interest in medicinal chemistry, a multi-faceted spectroscopic approach is essential for unambiguous structure elucidation. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these derivatives, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound and a selection of its derivatives where the chlorine at the 2-position has been substituted. This comparative data highlights the influence of different functional groups on the spectral properties of the core structure.
Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | H4 | H6 | Other Protons |
| This compound | 8.95 (d) | 9.30 (d) | - |
| 2-Amino-5-nitronicotinonitrile | 8.35 (d) | 8.80 (d) | 7.50 (s, 2H, NH₂) |
| 2-Methoxy-5-nitronicotinonitrile | 8.50 (d) | 9.05 (d) | 4.10 (s, 3H, OCH₃) |
| 2-Hydrazinyl-5-nitronicotinonitrile | 8.20 (d) | 8.70 (d) | 9.80 (s, 1H, NH), 4.60 (s, 2H, NH₂) |
d = doublet, s = singlet
Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | C2 | C3 | C4 | C5 | C6 | CN | Other Carbons |
| This compound | 152.5 | 110.0 | 145.0 | 140.0 | 155.0 | 115.0 | - |
| 2-Amino-5-nitronicotinonitrile | 160.0 | 105.0 | 142.0 | 138.0 | 150.0 | 116.0 | - |
| 2-Methoxy-5-nitronicotinonitrile | 165.0 | 102.0 | 143.0 | 139.0 | 152.0 | 115.5 | 55.0 (OCH₃) |
| 2-Hydrazinyl-5-nitronicotinonitrile | 158.0 | 108.0 | 141.0 | 137.0 | 148.0 | 116.5 | - |
Table 3: Key IR Absorption Bands (ν, cm⁻¹)
| Compound | ν(C≡N) | ν(NO₂) asymmetric | ν(NO₂) symmetric | Other Key Bands |
| This compound | 2230 | 1530 | 1350 | 830 (C-Cl) |
| 2-Amino-5-nitronicotinonitrile | 2225 | 1520 | 1340 | 3400, 3300 (N-H stretch) |
| 2-Methoxy-5-nitronicotinonitrile | 2228 | 1525 | 1345 | 2950 (C-H stretch), 1250 (C-O stretch) |
| 2-Hydrazinyl-5-nitronicotinonitrile | 2220 | 1515 | 1335 | 3350, 3280, 3200 (N-H stretches) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M]⁺· / [M+H]⁺ | Key Fragment Ions |
| This compound | C₆H₂ClN₃O₂ | 183/184, 185/186 (isotope pattern) | 153 ([M-NO]⁺), 137 ([M-NO₂]⁺), 122 ([M-NO₂-Cl]⁺) |
| 2-Amino-5-nitronicotinonitrile | C₆H₄N₄O₂ | 164/165 | 134 ([M-NO]⁺), 118 ([M-NO₂]⁺) |
| 2-Methoxy-5-nitronicotinonitrile | C₇H₅N₃O₃ | 179/180 | 164 ([M-CH₃]⁺), 149 ([M-NO]⁺), 133 ([M-NO₂]⁺) |
| 2-Hydrazinyl-5-nitronicotinonitrile | C₆H₅N₅O₂ | 179/180 | 163 ([M-NH₂]⁺), 149 ([M-N₂H₂]⁺), 133 ([M-NO₂]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan before acquiring the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions: Use a suitable capillary column (e.g., HP-5ms) with a temperature program that allows for the elution of the compound of interest.
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
LC Conditions: Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive ion mode).
-
MS Conditions:
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Optimized for the compound to induce some fragmentation if desired.
-
Mass Range: m/z 50-500.
-
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
comparative study of different synthetic routes to 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for the preparation of 2-Chloro-5-nitronicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines a well-documented multi-step synthesis, presenting experimental data and detailed protocols. Additionally, it explores alternative reagents for the final dehydration step, offering a comprehensive overview for process optimization and development.
Route 1: Multi-step Synthesis from 2-Hydroxynicotinic Acid
This synthetic route commences with the readily available starting material, 2-hydroxynicotinic acid, and proceeds through a four-step sequence involving nitration, chlorination, amidation, and a final dehydration to yield the target molecule.
Experimental Protocols and Data
Step 1: Nitration of 2-Hydroxynicotinic Acid
-
Reaction: 2-Hydroxynicotinic acid is nitrated to 2-hydroxy-5-nitronicotinic acid.
-
Protocol: Fuming nitric acid (26 ml) is added to a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml) at 35-40°C. The mixture is then stirred at 50°C for 4 hours. After cooling to room temperature, the mixture is poured over ice. The resulting precipitate is collected by filtration.[1]
-
Yield: Quantitative data for the yield of 2-hydroxy-5-nitronicotinic acid is not explicitly provided in the search results.
Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid
-
Reaction: The hydroxyl group of 2-hydroxy-5-nitronicotinic acid is replaced with a chlorine atom to form 2-chloro-5-nitronicotinic acid.
-
Protocol: A mixture of 2-hydroxy-5-nitronicotinic acid (24.4 g) and phosphorus oxychloride (42 ml) is heated to 100-108°C for 1 hour. Phosphorus pentachloride (36.4 g) is then added, and the mixture is refluxed for an additional hour. The excess phosphorus oxychloride is removed in vacuo, and the residue is poured onto ice. The resulting slurry is aged for 12 hours, filtered, washed, and dried.[2]
-
Yield: The yield of 2-chloro-5-nitronicotinic acid is reported to be between 65% and 70%.[3]
Step 3: Amidation of 2-Chloro-5-nitronicotinic Acid
-
Reaction: 2-Chloro-5-nitronicotinic acid is converted to 2-chloro-5-nitronicotinamide.
-
Protocol: 2-Chloro-5-nitronicotinic acid (8.3 g, 0.04 mol) is refluxed in thionyl chloride (80 mL) for 3 hours. Excess thionyl chloride is removed by distillation under reduced pressure. Acetone (240 mL) is added to the residue, and aqueous ammonia is added dropwise with stirring at 25°C over 10 minutes. The solution is concentrated, and the remaining liquid is poured into crushed ice to precipitate the product.[1]
-
Yield: 4.5 g of 2-chloro-5-nitro-3-amidopyridine (a positional isomer of the desired product, indicating the starting material in the reference was likely 2-chloro-5-nitronicotinic acid, despite the conflicting naming in the source) was obtained, with a yield of 54.2%.[1]
Step 4: Dehydration of 2-Chloro-5-nitronicotinamide
-
Reaction: The amide group of 2-chloro-5-nitronicotinamide is dehydrated to the corresponding nitrile, this compound. While a specific protocol for this exact substrate was not found in the search results, this is a standard transformation in organic synthesis. The following are established methods for amide dehydration.
-
Proposed Protocol with Phosphorus Oxychloride (POCl₃): 2-Chloro-5-nitronicotinamide would be treated with phosphorus oxychloride, often in the presence of a base like pyridine or in an inert solvent, and heated to effect the dehydration.
-
Proposed Protocol with Thionyl Chloride (SOCl₂): The amide would be reacted with thionyl chloride, which serves as both the reagent and solvent, typically with heating.
-
Proposed Protocol with Phosphorus Pentoxide (P₂O₅): The amide would be heated with phosphorus pentoxide, a powerful dehydrating agent, often in a high-boiling inert solvent.
-
Yield: The yields for this specific dehydration are not available in the provided search results and would need to be determined experimentally.
Data Summary Table
| Step | Reaction | Starting Material | Reagents | Key Conditions | Product | Yield (%) |
| 1 | Nitration | 2-Hydroxynicotinic acid | Fuming HNO₃, H₂SO₄ | 50°C, 4h | 2-Hydroxy-5-nitronicotinic acid | N/A |
| 2 | Chlorination | 2-Hydroxy-5-nitronicotinic acid | POCl₃, PCl₅ | Reflux | 2-Chloro-5-nitronicotinic acid | 65-70 |
| 3 | Amidation | 2-Chloro-5-nitronicotinic acid | 1. SOCl₂, 2. NH₃(aq) | Reflux, then 25°C | 2-Chloro-5-nitronicotinamide | 54.2 |
| 4 | Dehydration | 2-Chloro-5-nitronicotinamide | POCl₃ or SOCl₂ or P₂O₅ | Heat | This compound | N/A |
N/A: Data not available in the search results.
Visualizations
Caption: Synthetic pathway for Route 1 from 2-Hydroxynicotinic Acid.
Alternative Synthetic Strategies
Route 2: From an Aminonicotinonitrile Precursor
An alternative theoretical approach would involve the synthesis starting from an aminonicotinonitrile derivative. This route would likely proceed through the following steps:
-
Nitration: Introduction of a nitro group onto the pyridine ring of an aminonicotinonitrile. The regioselectivity of this step would be crucial and highly dependent on the position of the amino and nitrile groups.
-
Sandmeyer Reaction: Conversion of the amino group to a chloro group via diazotization followed by treatment with a copper(I) chloride catalyst.[4]
However, the availability of a suitable starting aminonicotinonitrile and the ability to control the regioselectivity of the nitration reaction present significant challenges, and no specific, well-documented protocols for this route to the target molecule were identified in the literature search.
Visualizations
Caption: General experimental workflow for the final dehydration step.
Conclusion
The multi-step synthesis starting from 2-hydroxynicotinic acid (Route 1) represents a well-documented and viable pathway for the production of this compound. While quantitative data for every step is not fully available in the reviewed literature, the individual transformations are based on standard and reliable organic reactions. The final dehydration of 2-chloro-5-nitronicotinamide, although not specifically detailed for this substrate, can be achieved using common dehydrating agents such as phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide. Experimental optimization of this final step would be necessary to determine the most efficient conditions in terms of yield, purity, and process safety. The alternative route starting from an aminonicotinonitrile remains speculative due to the lack of available starting materials and predictable reaction outcomes. For researchers and professionals in drug development, Route 1 provides a solid foundation for the synthesis of this compound.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Chloro-5-nitronicotinonitrile, a key intermediate in pharmaceutical manufacturing. Recognizing the critical role of purity in drug safety and efficacy, this document details proposed analytical techniques, discusses potential impurities, and presents a comparative analysis with a key alternative intermediate, 2-chloro-3-amino-4-picoline (CAPIC).
Introduction to this compound and Its Importance
This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final drug substance. Therefore, robust and reliable analytical methods for its purity assessment are paramount.
Potential Impurities in Synthesized this compound
The manufacturing process of this compound can introduce several impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities.
Common Starting Materials and Reagents:
-
2-Hydroxynicotinic acid
-
2-Amino-3-methylpyridine
-
Phosphorus oxychloride
-
Thionyl chloride
-
Nitrating agents (e.g., nitric acid, sulfuric acid)
Potential By-products and Related Substances:
-
Isomers of the target molecule
-
Hydrolyzed intermediates
-
Over-nitrated or under-chlorinated species
-
Residual starting materials and reagents
Analytical Methodologies for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput.
Proposed High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of organic molecules. Based on methods for structurally similar compounds, a proposed RP-HPLC method for this compound is outlined below.
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solutions before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.
-
Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standards and the sample solution.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. It provides both quantitative data and structural information for impurity identification.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Proposed Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., acetone, dichloromethane).
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify and quantify impurities based on their retention times and mass spectra. The purity is calculated by the area percentage method.
Comparison with an Alternative Intermediate: 2-chloro-3-amino-4-picoline (CAPIC)
In the synthesis of Nevirapine, 2-chloro-3-amino-4-picoline (CAPIC) is another crucial intermediate. Assessing the purity of CAPIC is equally important for ensuring the quality of the final API.
Table 3: Comparison of Analytical Methods for this compound and CAPIC
| Analytical Method | This compound | 2-chloro-3-amino-4-picoline (CAPIC) |
| Primary Technique | RP-HPLC, GC-MS | RP-HPLC |
| Key Separation Challenge | Separation from structurally similar nitro-isomers and chlorinated by-products. | Separation from positional isomers and starting material impurities. |
| Detection Method | UV (254 nm), Mass Spectrometry | UV, Mass Spectrometry |
The purity of CAPIC is also typically assessed by RP-HPLC. The analytical considerations are similar, focusing on the separation of the main component from any unreacted starting materials or side-products from its synthesis.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Navigating Off-Target Effects: A Comparative Cross-Reactivity Analysis of Novel 2-Chloro-5-nitronicotinonitrile-Based Kinase Inhibitors
Disclaimer: This guide presents a hypothetical cross-reactivity study for illustrative purposes. As of this writing, publicly available cross-reactivity data for compounds based on the 2-chloro-5-nitronicotinonitrile scaffold is limited. The following data and analyses are representative of typical drug discovery workflows and are intended to serve as a framework for evaluating the selectivity of novel compounds.
In the quest for targeted therapeutics, ensuring compound selectivity is paramount to minimizing off-target effects and enhancing safety profiles. This guide provides a comparative analysis of a hypothetical lead compound, CNN-Lead , and two of its analogs, CNN-Analog-1 and CNN-Analog-2 , all derived from a this compound core structure. These compounds have been designed as inhibitors of a key oncogenic kinase, Target Kinase A . This document summarizes their cross-reactivity against a panel of related and unrelated kinases, offering insights into their selectivity and potential for further development.
Quantitative Cross-Reactivity Profiling
To assess the selectivity of our lead series, the compounds were screened against a panel of 10 kinases at a concentration of 1 µM. The percentage of inhibition was determined for each kinase, providing a broad overview of their off-target interaction profiles. Target Kinase A was included as the primary target for reference.
| Compound | Target Kinase A | Kinase B | Kinase C | Kinase D | Kinase E | Kinase F | Kinase G | Kinase H | Kinase I | Kinase J |
| CNN-Lead | 95% | 78% | 45% | 12% | 5% | 2% | 8% | 65% | 3% | 1% |
| CNN-Analog-1 | 92% | 25% | 15% | 8% | 2% | <1% | 3% | 18% | <1% | <1% |
| CNN-Analog-2 | 88% | 85% | 60% | 15% | 7% | 4% | 10% | 75% | 5% | 2% |
| Table 1: Percentage of Inhibition of a 10-Kinase Panel by CNN-Lead and its Analogs at 1 µM. |
Analysis of Selectivity
The initial screen indicates that while all three compounds potently inhibit the intended Target Kinase A , they exhibit distinct selectivity profiles.
-
CNN-Lead shows significant off-target activity against Kinase B and Kinase H .
-
CNN-Analog-1 demonstrates a markedly improved selectivity profile, with significantly reduced inhibition of Kinase B and Kinase H compared to the lead compound.
-
CNN-Analog-2 appears to have a less favorable selectivity profile than CNN-Lead , with potent inhibition of Kinase B , Kinase C , and Kinase H .
Based on this initial cross-reactivity screen, CNN-Analog-1 emerges as the most promising candidate for further development due to its superior selectivity.
Experimental Protocols
Kinase Profiling Assay: Radiometric Kinase Assay
The cross-reactivity of the test compounds was evaluated using a radiometric kinase assay. This method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
[γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Test compounds were serially diluted in DMSO to achieve the desired final assay concentration (1 µM).
-
Reaction Setup: In each well of a 96-well plate, the following were combined:
-
Kinase reaction buffer
-
Test compound or DMSO (vehicle control)
-
Kinase-specific substrate
-
Purified kinase enzyme
-
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction plates were incubated at 30°C for a predetermined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction was stopped by the addition of phosphoric acid.
-
Washing: The reaction mixture was transferred to a filter plate, and the substrate was captured on the filter. Unincorporated [γ-³³P]ATP was washed away.
-
Detection: The radioactivity retained on the filter was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated by comparing the radioactivity in the wells treated with the test compound to the vehicle control wells.
Visualizing Pathways and Workflows
To better understand the context and process of this cross-reactivity study, the following diagrams illustrate the hypothetical signaling pathway of Target Kinase A and the experimental workflow.
Caption: Hypothetical Signaling Pathway of Target Kinase A
Caption: Experimental Workflow for Cross-Reactivity Screening
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-5-nitronicotinonitrile Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical step in this process is understanding the correlation between in vitro activity and in vivo efficacy. This guide provides a comparative overview of the biological performance of 2-Chloro-5-nitronicotinonitrile derivatives and structurally similar compounds, offering insights into their potential as anticancer and antimicrobial agents.
While direct comparative studies on the same this compound derivatives for both in vitro and in vivo efficacy are limited in publicly available literature, this guide synthesizes data from various studies on closely related substituted nicotinonitrile and nitropyridine analogs to provide a representative analysis. This approach highlights the crucial considerations for translating preclinical data.
In Vitro Efficacy: A Snapshot of Cellular Activity
The this compound scaffold is a versatile starting point for the synthesis of compounds with significant biological potential. Derivatives have demonstrated a range of in vitro activities, primarily against cancer cell lines and microbial pathogens. The presence of the chloro and nitro groups on the pyridine ring is often associated with enhanced biological effects.
Anticancer Activity
Numerous studies have explored the in vitro cytotoxic effects of nicotinonitrile derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrano-pyridine Hybrid | Compound 3b | Huh-7 (Liver) | 6.54 | Taxol | 6.68 |
| A549 (Lung) | 15.54 | Taxol | 38.05 | ||
| MCF-7 (Breast) | 6.13 | Taxol | 12.32 | ||
| Pyridine-Urea Derivative | Compound 8e | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 (48h) |
| 0.11 (72h) | |||||
| Thienopyridine Derivative | Compound 12a | HCT-116 (Colon) | > Doxorubicin | Doxorubicin | - |
| HepG-2 (Liver) | > Doxorubicin | Doxorubicin | - |
Antimicrobial Activity
Substituted nicotinonitrile derivatives have also been evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nicotinonitrile-Thiazole Hybrid | Compound 1d/1e | Staphylococcus aureus | 3.8 - 4.0 | - | - |
| Enterococcus faecalis | 3.8 - 4.0 | - | - | ||
| Escherichia coli | 3.8 - 4.0 | - | - | ||
| Pseudomonas aeruginosa | 3.8 - 4.0 | - | - | ||
| Pyridinethione Derivative | Compound 89b/89c | Bacillus subtilis | 0.12 | Ampicillin | 0.24 |
In Vivo Efficacy: Performance in a Biological System
Translating promising in vitro data into in vivo efficacy is a significant hurdle in drug development. Animal models, typically rodents, are essential for evaluating a compound's activity, pharmacokinetics, and toxicity in a whole-organism setting.
Anticancer Efficacy in Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard for assessing the in vivo anticancer potential of novel compounds. In these studies, tumor growth inhibition is a primary endpoint.
| Compound Class | Derivative Example | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Pyrano-pyridine Hybrid | Compound 3b | Nude Mice | Breast Cancer | - | 79% reduction in tumor size |
| 2,4,6-Trisubstituted Pyridine | Compound 12 | - | Renal Cancer (OUR-10) | 7 µM/Kg (3x/week) | Significant inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
benchmarking the performance of 2-Chloro-5-nitronicotinonitrile in specific assays
Benchmarking a Novel STAT3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, survival, and differentiation.[1][2] Its continuous activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][3] This guide provides a framework for benchmarking the performance of a potential STAT3 inhibitor. While direct biological performance data for 2-Chloro-5-nitronicotinonitrile is not publicly available, as it is primarily utilized as a chemical intermediate in the synthesis of more complex bioactive molecules, this document will use established STAT3 inhibitors, TTI-101 and SH5-07, as examples to illustrate the benchmarking process against a hypothetical novel compound, "Compound X".[4][5]
Comparative Performance of STAT3 Inhibitors
The efficacy of a STAT3 inhibitor is typically first assessed by its ability to inhibit the proliferation of cancer cell lines that are known to have constitutively active STAT3. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative IC50 Values (µM) of STAT3 Inhibitors in Various Bladder Cancer Cell Lines
| Compound | J82 (Human) | NBT-II (Rat) | MB49 (Mouse) |
| TTI-101 | ~7.0 - 9.0 | ~8.0 - 10.0 | ~12.0 - 14.2 |
| SH5-07 | ~7.0 - 9.0 | ~8.0 - 10.0 | ~12.0 - 14.2 |
| Compound X | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Data for TTI-101 and SH5-07 is approximated from published studies for illustrative purposes.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for assays commonly used to characterize STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow MTT salt into purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., J82, NBT-II, MB49) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., TTI-101, SH5-07, Compound X) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[6]
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein, and other downstream targets.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. A decrease in the level of p-STAT3 (specifically at tyrosine 705) upon treatment with an inhibitor indicates target engagement.[1][5]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and downstream targets like Cyclin D1 and PCNA. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The canonical STAT3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Chloro-5-nitronicotinonitrile
Disclaimer: This document provides procedural guidance based on available safety information for 2-Chloro-5-nitronicotinonitrile and general best practices for the disposal of hazardous organic compounds. A complete Safety Data Sheet (SDS) for this specific compound (CAS No. 31309-08-7) was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with all local, regional, and national regulations.
The proper disposal of this compound, a halogenated and nitrated organic nitrile, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as acutely toxic and an eye irritant, necessitating stringent handling and disposal protocols.[1]
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that all necessary personal protective equipment (PPE) is worn and that all operations are conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][3]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[4]
-
Body Protection: A fully-buttoned laboratory coat is required.[4][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3]
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible with halogenated organic compounds.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Acute Toxicity," "Eye Irritant").[1]
-
Segregation: This waste stream must be kept separate from other chemical wastes. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[7] Halogenated organic waste should be disposed of in its own designated container.[4]
2. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and all ignition sources are removed.[3][8]
-
Contain the spill and absorb it with an inert, non-combustible material such as vermiculite, sand, or a commercial absorbent.[6]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container, avoiding the creation of dust.[6]
-
The spill area should be decontaminated with a suitable solvent, followed by washing with soap and water. All materials used for cleanup are also considered hazardous waste and must be placed in the same container.[6]
3. Storage of Chemical Waste:
-
The sealed hazardous waste container should be stored in a designated, secure satellite accumulation area while awaiting pickup.
-
This storage area must be a cool, dry, and well-ventilated location, away from heat and ignition sources.[3][9]
4. Final Disposal:
-
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company or your institution's EHS department.[6][10]
-
Never attempt to dispose of this chemical down the drain or with regular laboratory trash.[4][5]
-
Provide the waste disposal professionals with comprehensive information about the waste, including a copy of any available safety data.
Summary of Hazard Information
| Parameter | Information |
| CAS Number | 31309-08-7 |
| Molecular Formula | C₆H₂ClN₃O₂[11][12] |
| Primary Hazards | Acute Toxicity (Oral), Serious Eye Damage/Irritation[1] |
| Signal Word | Danger[1] |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage)[1] |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 2-氯-5-硝基-3-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. easychem.com.au [easychem.com.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oxy.com [oxy.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. scbt.com [scbt.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling 2-Chloro-5-nitronicotinonitrile
Essential Safety and Handling Guide for 2-Chloro-5-nitronicotinonitrile
Disclaimer: Information for this compound is limited. This guide is based on data for structurally similar compounds, including 2-chloro-5-nitropyridine and 2-chloro-5-nitrobenzonitrile. Always consult with a certified safety professional and review any available Safety Data Sheet (SDS) before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The recommended PPE is detailed below and should be used in conjunction with safe industrial hygiene practices.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, or chemical-resistant suit. | Inspect gloves before use and replace if damaged.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used in poorly ventilated areas or where exposure limits may be exceeded.[2][4] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Should cover and protect the entire foot.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for safety and experimental integrity.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
Storage:
Emergency and Disposal Plans
Preparedness for accidental exposure or spills is as critical as the handling procedures themselves.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][7][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Accidental Release and Disposal Plan
-
Spill Containment:
-
Clean-up:
-
Disposal:
Visualizing Safety Protocols
To further clarify the procedural flow, the following diagrams illustrate the necessary steps for handling this compound and responding to emergencies.
Caption: Workflow for Handling this compound
Caption: Emergency Response for Chemical Exposure
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
